molecular formula C15H11NO B15068025 2-Benzylideneindolin-3-one

2-Benzylideneindolin-3-one

Cat. No.: B15068025
M. Wt: 221.25 g/mol
InChI Key: AKFPHXCDBVJHSP-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylideneindolin-3-one (CAS 39830-75-6), a core oxindole derivative, is a versatile scaffold in medicinal chemistry and drug discovery. This compound features a Michael acceptor motif, making it a valuable template for designing biologically active molecules. Key Research Applications: • Antifungal Agent: A 2025 study highlights its potent, broad-spectrum fungicidal activity against clinical isolates of dermatophytes, including Trichophyton mentagrophytes and Trichophyton rubrum . It exhibits low minimum inhibitory concentrations (MICs: 0.25-8 mg/L) and a low toxicity profile within the therapeutic window, marking it as a promising lead for treating superficial fungal infections . • Anticancer & Chemopreventive Potential: The scaffold is recognized for its chemopreventive properties, functioning as a monofunctional inducer of the cytoprotective enzyme NAD(P)H-quinone oxidoreductase 1 (NQO1) . Furthermore, recent research (2025) has identified specific (E)-3-benzylideneindolin-2-one derivatives as potent allosteric inhibitors of Aurora A kinase, a key anticancer target, with one compound (AK34) showing an IC50 of 1.68 μM . • Versatile Synthesis: Recent synthetic advances enable metal-free synthesis of this compound derivatives via a cascade reaction from o-azidobenzaldehydes and terminal alkynes, offering operational simplicity and mild conditions . The compound can also be synthesized via a Knoevenagel condensation of oxindole and benzaldehyde . Handling and Usage: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant Safety Data Sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

(2E)-2-benzylidene-1H-indol-3-one

InChI

InChI=1S/C15H11NO/c17-15-12-8-4-5-9-13(12)16-14(15)10-11-6-2-1-3-7-11/h1-10,16H/b14-10+

InChI Key

AKFPHXCDBVJHSP-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Benzylideneindolin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of 2-benzylideneindolin-3-one. This core heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antifungal properties. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways to support further research and development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Claisen-Schmidt condensation being a common and efficient approach. This reaction typically involves the base-catalyzed condensation of an appropriate indolin-3-one precursor with benzaldehyde. Alternative strategies include metal-free cascade reactions and transition-metal-catalyzed syntheses, which offer different advantages in terms of substrate scope and reaction conditions.[1]

A general synthetic workflow for the Claisen-Schmidt condensation is depicted below:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Work-up and Purification Indolinone Indolin-3-one ReactionVessel Base Catalyst (e.g., Piperidine, NaOH) Solvent (e.g., Ethanol, Acetic Acid) Heat Indolinone->ReactionVessel Benzaldehyde Benzaldehyde Benzaldehyde->ReactionVessel Workup Quenching Extraction ReactionVessel->Workup Product This compound Purification Recrystallization or Column Chromatography Workup->Purification Purification->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a representative method for the synthesis of this compound via a piperidine-catalyzed Claisen-Schmidt condensation.

Materials:

  • Oxindole (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ethanol (6 mL)

  • Piperidine (2-3 drops)

Procedure:

  • In a sealed vessel, dissolve equimolar amounts of oxindole and benzaldehyde in ethanol.

  • Add a few drops of piperidine to the mixture to act as a catalyst.

  • Heat the reaction mixture in a microwave synthesizer to 110 °C for 30 minutes.[2]

  • After cooling the reaction mixture, the precipitated solid is filtered.

  • The crude product is then rinsed with cold ethanol to yield the purified this compound.[2]

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. The presence of characteristic peaks for the vinylic proton and the aromatic protons of the benzylidene and indolinone moieties confirms the successful synthesis. The configuration around the exocyclic double bond (E or Z isomer) can be determined by analyzing the chemical shifts, particularly of the ortho-protons of the benzylidene group, and through 2D NMR techniques like NOESY.[3][4] For the (E)-isomer, the chemical shifts of the ortho-protons on the benzylidene ring typically appear in the range of 7.45–7.84 ppm.[2]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural elucidation by analyzing fragmentation patterns.

Physicochemical and Crystallographic Characterization
  • Melting Point: The melting point is a key indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the stereochemistry (E/Z configuration) of the exocyclic double bond. It also reveals information about the crystal packing and intermolecular interactions.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various synthetic and characterization studies.

ParameterValueReference
Molecular Formula C15H11NO[5]
Molecular Weight 221.25 g/mol [5]
Melting Point 189.8–191.0 °C[7]
Appearance Orange solid[7]

Table 1: Physicochemical Properties of this compound

TechniqueDataReference
1H NMR (400 MHz, CDCl3) δ = 7.74 (d, J = 7.7 Hz, 1H), 7.55 (d, J = 7.4 Hz, 2H), 7.49–7.41 (m, 3H), 7.32 (t, J = 7.4 Hz, 1H), 6.98 (dt, J = 14.9, 8.2 Hz, 3H), 6.86 (s, 1H)[7]
13C NMR (101 MHz, CDCl3) δ = 186.82, 153.39, 136.33, 135.49, 134.84, 129.66, 129.32, 128.66, 125.16, 121.80, 120.77, 112.14, 111.80[7]

Table 2: NMR Spectroscopic Data for this compound

ParameterValueReference
Crystal System Monoclinic[5][6]
Space Group P21/n[6]
a (Å) 3.9796 (3)[5][6]
b (Å) 22.2266 (19)[5][6]
c (Å) 12.2484 (10)[5][6]
β (°) 95.027 (1)[5][6]
V (Å3) 1079.24 (15)[5][6]
Z 4[5][6]

Table 3: Crystallographic Data for (E)-2-Benzylideneindolin-3-one

Biological Activity and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, often through the inhibition of specific protein kinases involved in cellular signaling pathways critical for disease progression.

Inhibition of Receptor Tyrosine Kinases

Several derivatives of this scaffold have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor growth and metastasis.

The simplified signaling pathway below illustrates the mechanism of action of a VEGFR-2 inhibitor.

VEGFR2_Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway VEGFR2->Ras_Raf_MAPK Activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation Ras_Raf_MAPK->Proliferation Survival Cell Survival PLCg_PKC->Survival

Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Inhibition of Mitotic Kinases

Other derivatives have been identified as allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle.[2][9] Inhibition of Aurora A can lead to defects in spindle formation and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

The diverse biological activities of compounds based on the this compound scaffold highlight its importance as a privileged structure in drug discovery. Further exploration of this core and its analogues is likely to yield novel therapeutic agents for a variety of diseases.

References

The Multifaceted Biological Activities of 2-Benzylideneindolin-3-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylideneindolin-3-one scaffold, a core structure in many synthetic and naturally occurring compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
AK34 4-methyl on benzylidene ringHeLa18.15[1]
AK06 Unsubstituted benzylideneHeLa11.93[1]
Compound 6 Benzo[a]phenazine derivativeMCF-711.7[2]
Compound 6 Benzo[a]phenazine derivativeHepG20.21[2]
Compound 6 Benzo[a]phenazine derivativeA5491.7[2]
Compound 12d Benzenesulfonamide derivativeMDA-MB-4683.99[3]
Compound 12i Benzenesulfonamide derivativeMDA-MB-4681.48[3]
Chalcone Derivative Benzofuran containingA5492.85[4]
Chalcone Derivative Benzofuran containingH12991.46[4]
Chalcone Derivative Benzofuran containingHCT1160.59[4]
Chalcone Derivative Benzofuran containingHT290.35[4]
Implicated Signaling Pathways in Cancer

The anticancer effects of this compound derivatives are often linked to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Some this compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K inhibit

PI3K/Akt/mTOR Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Certain derivatives have been identified as inhibitors of VEGFR-2.[7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivatives Inhibitor->VEGFR2 inhibit

VEGFR-2 Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

MTT Assay Workflow

Antimicrobial Activity

A number of this compound derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table presents the MIC values of selected this compound derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 10f 3-Alkylidene-2-indoloneS. aureus ATCC 65380.5[8]
Compound 10g 3-Alkylidene-2-indoloneS. aureus 42200.5[8]
Compound 10h 3-Alkylidene-2-indoloneMRSA ATCC 433000.5[8]
Compound XI Nitroimidazole hybridGram-positive & negative bacteria0.0625–4[8]
3-benzylideneindolin-2-one UnsubstitutedT. mentagrophytes8[1]
3-benzylideneindolin-2-one UnsubstitutedT. rubrum8[1]
3-benzylideneindolin-2-one UnsubstitutedM. gypseum8[1]
3-benzylideneindolin-2-one UnsubstitutedM. canis4[1]
3-benzylideneindolin-2-one UnsubstitutedE. floccosum0.25-1[1]
Compound 5a Quinazolin-4(3H)-one derivativeE. coli1-16[9]
Compound 3b s-triazine derivativeC. albicans0.25[10]
Compound 3g s-triazine derivativeP. aeruginosa0.25[10]
Compound 3e s-triazine derivativeK. pneumoniae2[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow Start Start Prepare_Compounds Prepare serial dilutions of compounds in broth Start->Prepare_Compounds Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate Inoculate wells of 96-well plate Prepare_Compounds->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate plate Inoculate->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain this compound derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the ability of the compounds to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Compound IDSubstitution PatternAssayIC50 (µM)Reference
Compound 8f 2-benzylidene-1-indanoneIL-6 and TNF-α inhibition-[11]
PYZ16 1,5-diarylpyrazoleCOX-2 Inhibition0.52[12]
PYZ7 1,5-diarylpyrazoleCOX-2 Inhibition-[12]
PYZ19 PyrazolylbenzyltriazoleCOX-2 Inhibition5.01[12]
PRLD8 1,5-diarylpyrrol-3-sulfurCOX-2 Inhibition0.011[12]
PYZ38 N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamideCOX-2 Inhibition1.33[12]
Celastrol -TNFα and IL-1β inhibition0.03 - 0.1[13]
Luteolin FlavonoidThromboxane and leukotriene synthesis inhibition-[14]
Implicated Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15] Some this compound derivatives have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[11]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activate IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Inhibitor This compound Derivatives Inhibitor->IKK inhibit

NF-κB Signaling Pathway Inhibition
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Arachidonic acid (substrate)

  • COX Probe (for fluorometric detection) or reagents for EIA detection of PGE2

  • 96-well plates (black for fluorescence, clear for EIA)

  • This compound derivatives

  • Fluorometer or microplate reader for EIA

  • Enzyme and Inhibitor Preparation: Add the assay buffer, COX-2 enzyme, and the test compound (at various concentrations) to the wells of a 96-well plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection:

    • Fluorometric: If using a fluorescent probe, monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the COX-2 activity.

    • EIA: Stop the reaction after a defined time and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR, VEGFR-2, and NF-κB provides a mechanistic basis for their observed pharmacological effects.

This technical guide has summarized the quantitative data for a selection of these derivatives, provided detailed experimental protocols for their evaluation, and visualized their interactions with crucial cellular signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design and advancement of new therapeutic agents based on the versatile this compound core. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

The 2-Benzylideneindolin-3-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-benzylideneindolin-3-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of its synthesis, mechanisms of action, and therapeutic potential, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts centered on this promising chemical entity.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted isatin or indolin-2-one with a substituted benzaldehyde in the presence of a basic catalyst, such as piperidine or pyrrolidine, in a suitable solvent like ethanol or methanol. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[1][2]

Another synthetic route involves a cascade reaction triggered by the addition of a cyanide anion to an ortho-nitrochalcone, which then undergoes cyclization to form the 2-(3-oxoindolin-2-ylidene)acetonitrile derivative.[3] This method offers an alternative approach to access specific derivatives of the scaffold.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has demonstrated a broad spectrum of pharmacological activities, primarily attributed to its ability to act as a kinase inhibitor.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit various kinases that are crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition: The planar structure of the scaffold allows it to fit into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[4][5] Key kinase targets include:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Overexpression of Aurora kinases is common in many cancers.[6] Derivatives of the this compound scaffold have been designed as allosteric inhibitors of Aurora A kinase, demonstrating potent inhibitory activity.[1][6][7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4][5] The 2-oxo-indoline scaffold is a known inhibitor of CDKs, particularly CDK2, leading to cell cycle arrest.[4][5][8][9][10]

  • Receptor Tyrosine Kinases (RTKs): RTKs are involved in signaling pathways that control cell growth, differentiation, and survival. Many clinically approved kinase inhibitors, such as Sunitinib, feature the 2-oxo-indoline core and target RTKs like VEGFR and PDGFR.[4][5]

Cytotoxicity Data: The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer activity of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AK34Aurora A Kinase1.68[11]
7cMCF-7 (Breast)7.17
7dMCF-7 (Breast)2.93
7cVEGFR-20.728
7dVEGFR-20.503
A6MCF-7 (Breast)~50[12]
A15MCF-7 (Breast)~50[12]
A6SK-BR-3 (Breast)~50[12]
A15SK-BR-3 (Breast)~50[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The this compound scaffold has shown promise in this area, exhibiting activity against both bacteria and fungi.

Mechanism of Action: While the exact antimicrobial mechanism is not fully elucidated for all derivatives, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms. For some isothiazolone-related compounds, the mechanism involves the inhibition of cellular thiol-containing enzymes, disrupting metabolic processes like glucose transport and oxidation.[13][14]

Antimicrobial Susceptibility Data: The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-benzylideneindolin-2-oneTrichophyton mentagrophytes0.25 - 8[15]
3-benzylideneindolin-2-oneTrichophyton rubrum0.25 - 8[15]
3-benzylideneindolin-2-oneMicrosporum gypseum0.25 - 8[15]
3-benzylideneindolin-2-oneMicrosporum canis0.25 - 8[15]
3-benzylideneindolin-2-oneEpidermophyton floccosum0.25 - 1[15]
Compound 10fStaphylococcus aureus ATCC 65380.5[16]
Compound 10gStaphylococcus aureus 42200.5[16]
Compound 10hMethicillin-resistant S. aureus ATCC 433000.5[16]
Compound 17Methicillin-resistant S. aureus>32[17]
Compound 18Methicillin-resistant S. aureus2[17]
Compound 17Multidrug-resistant A. baumannii16[17]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain derivatives of the this compound scaffold have demonstrated anti-inflammatory properties. The mechanism of action is thought to involve the modulation of inflammatory signaling pathways, though this area requires further investigation.

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

Receptor_Tyrosine_Kinase_Pathway cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Ligand->RTK RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK_dimer->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound (e.g., Sunitinib) Inhibitor->RTK_dimer

Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

CDK2_Pathway cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor This compound Inhibitor->CyclinE_CDK2

CDK2-Mediated Cell Cycle Progression and its Inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest progression Inhibitor This compound Inhibitor->AuroraA

Inhibition of Aurora A Kinase in Mitosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the study of this compound derivatives.

General Synthesis of (E)-3-benzylideneindolin-2-one Derivatives

This protocol is a generalized procedure based on the Knoevenagel condensation.[1][11]

Materials:

  • Substituted oxindole (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ethanol (6 mL)

  • Piperidine (2-3 drops)

  • Microwave synthesizer

  • Sealed reaction vessel

  • Filtration apparatus

  • Cold ethanol for washing

Procedure:

  • In a sealed microwave reaction vessel, dissolve the substituted oxindole (1 mmol) and the corresponding substituted benzaldehyde (1 mmol) in ethanol (6 mL).

  • Add 2 to 3 drops of piperidine to the reaction mixture.

  • Seal the vessel and place it in a microwave synthesizer.

  • Heat the reaction mixture to 110 °C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is then collected by filtration.

  • Wash the solid product carefully with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[11][14][18]

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase buffer (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., MLN8237 for Aurora A)

  • DMSO (negative control)

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the kinase buffer.

  • Add the test compounds, positive control, or DMSO (for the negative control) to the respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a defined reaction time (e.g., 60-120 minutes).

  • Stop the reaction (the method for stopping will depend on the specific assay kit).

  • Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to the amount of kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][5][22][23][24]

Materials:

  • Microorganism to be tested

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.

  • Prepare a two-fold serial dilution of the test compound directly in the plate. Start by adding 50 µL of the highest concentration of the test compound to the first well of a row, mix, and then transfer 50 µL to the next well. Repeat this process across the row to create a concentration gradient.

  • Prepare a standardized inoculum of the microorganism in the broth.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents have enabled the development of a wide range of derivatives with potent biological activities. The primary mechanism of action for many of these compounds is kinase inhibition, making them particularly attractive for the development of targeted therapies in oncology. Furthermore, their promising antimicrobial and anti-inflammatory properties warrant further investigation. The data, protocols, and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

mechanism of action of 2-benzylideneindolin-3-one compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Benzylideneindolin-3-one Compounds

Introduction

The this compound, also known as the 2-oxindole scaffold, is a prominent heterocyclic core in medicinal chemistry. This structure is a key feature in a multitude of synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] Notably, derivatives of this scaffold are critical components in several approved receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, highlighting their therapeutic significance.[1][2][5] This guide provides a detailed overview of the primary mechanisms of action for this compound compounds, focusing on their role as kinase inhibitors and their impact on other cellular processes.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the anticancer effects of this compound derivatives is the inhibition of protein kinases.[1][5][6] These compounds often act as multi-targeted kinase inhibitors, binding to the ATP-binding site of various kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation, survival, migration, and angiogenesis.[5][6]

Targeted Kinases

A diverse range of kinases are targeted by this compound derivatives:

  • Receptor Tyrosine Kinases (RTKs): These are a major class of targets. Specific examples include Insulin-like Growth Factor 1 Receptor (IGF-1R), Tyro3, EphA2, and Fms-like tyrosine kinase 3 (FLT3).[6][7] By inhibiting these receptors, the compounds can suppress tumor growth and angiogenesis.[6]

  • Non-Receptor Tyrosine Kinases: c-Src is a key non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion that is inhibited by some this compound derivatives.[8]

  • Serine/Threonine Kinases: This class includes crucial cell cycle regulators.

    • Aurora A Kinase (AURKA): Several derivatives have been developed as allosteric inhibitors of AURKA, a key mitotic kinase overexpressed in many cancers.[9][10]

    • Cyclin-Dependent Kinases (CDKs): CDK2, a key regulator of the cell cycle, is another important target for these compounds.[5][7]

    • Glycogen Synthase Kinase 3β (GSK3β): Some azaindolin-2-one derivatives have shown dual inhibition of GSK3β and tau aggregation, suggesting potential in neurodegenerative diseases.[11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., IGF-1R, Tyro3, EphA2) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Compound This compound Compound->RTK Inhibition Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Response Signal Transduction

Caption: General signaling pathway of RTK inhibition by this compound compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of selected this compound derivatives against various kinases.

Compound IDTarget KinaseIC50Reference
AK34 Aurora A1.68 µM[9]
Compound III FLT32.49 µM[7]
Unnamed Oxindole Derivative FLT30.27 nM[7]
CDK22.47 nM[7]
(E)-2f GSK3β1.7 µM[11]

Other Mechanisms of Action

Beyond kinase inhibition, these compounds elicit their therapeutic effects through several other mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: Some derivatives induce G2/M phase arrest in the cell cycle and promote apoptosis, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase).[12]

  • Antifungal and Antimicrobial Activity: Certain this compound compounds have demonstrated significant antifungal activity against various dermatophyte species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L.[13][14][15] They also exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The proposed mechanism for some derivatives is the inhibition of dihydrofolate reductase (DHFR).[4]

Data Presentation: Antimicrobial Activity

Compound IDOrganismMICReference
3-benzylideneindolin-2-one Dermatophyte species0.25 - 8 mg/L[13][14][15]
Compound 10f, 10g, 10h Staphylococcus aureus0.5 µg/mL[3]
Compound XI Various bacteria0.0625 - 4 µg/mL[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of this compound compounds.

Synthesis via Knoevenagel Condensation

The core scaffold of these compounds is typically synthesized through a Knoevenagel condensation reaction.

  • Reactants: Equimolar amounts of a substituted oxindole and a substituted benzaldehyde are used.[9]

  • Solvent and Catalyst: The reactants are dissolved in ethanol, and a catalytic amount of piperidine is added.[9]

  • Reaction Conditions: The mixture is heated in a sealed vessel, often using microwave irradiation to reduce reaction times.[3][9]

  • Purification: The product is purified using techniques like column chromatography.[8]

synthesis_workflow start Start dissolve Dissolve oxindole and benzaldehyde in ethanol start->dissolve add_catalyst Add piperidine catalyst dissolve->add_catalyst heat Heat reaction mixture (Microwave or conventional) add_catalyst->heat cool_precipitate Cool and precipitate product heat->cool_precipitate purify Purify by column chromatography cool_precipitate->purify end_node End purify->end_node

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory potency of the compounds against specific kinases.

  • Assay Kit: Commercially available kits like the ADP-Glo™ Kinase Assay are often used.[9]

  • Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, NaCl, EGTA, MgCl₂, Tween-20, BSA, and DTT.[9]

  • Procedure:

    • The test compounds, dissolved in DMSO, are serially diluted.[9]

    • The compound is incubated with the target kinase and ATP.

    • The kinase reaction is initiated by adding the substrate.

    • After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent is added to convert the ADP product to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is proportional to the ADP generated and reflects the kinase activity. IC50 values are calculated from the dose-response curves.[9]

kinase_assay_workflow start Start prepare_reagents Prepare kinase, ATP, substrate, and compound dilutions start->prepare_reagents run_reaction Incubate all components prepare_reagents->run_reaction stop_reaction Stop reaction and deplete remaining ATP run_reaction->stop_reaction detect_adp Convert ADP to ATP and measure luminescence stop_reaction->detect_adp calculate_ic50 Analyze data and calculate IC50 value detect_adp->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

  • Inoculum Preparation: A standardized suspension of the microbial cells is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[13][14][15]

  • MFC Determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.[13][14][15]

Conclusion

This compound compounds represent a versatile and potent class of biologically active molecules. Their primary mechanism of action, particularly in the context of cancer, is the inhibition of a wide range of protein kinases that are critical for tumor progression. Additionally, their ability to induce apoptosis and cell cycle arrest, coupled with their significant antimicrobial and antifungal properties, underscores their broad therapeutic potential. The straightforward synthesis and the possibility for extensive chemical modification make this scaffold a highly attractive starting point for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Antifungal Activity of 3-Benzylideneindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. The indolin-2-one (oxindole) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this scaffold, particularly 3-benzylideneindolin-2-ones, have emerged as a promising class of compounds exhibiting significant antifungal potential. This technical guide provides a comprehensive overview of the synthesis, antifungal activity, and experimental evaluation of these derivatives.

Synthesis of 3-Benzylideneindolin-2-one Derivatives

The primary synthetic route to 3-benzylideneindolin-2-one derivatives is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an indolin-2-one (or a substituted variant) with a substituted benzaldehyde.

synthesis_pathway General Synthesis via Knoevenagel Condensation Indolinone Indolin-2-one (Isatin Derivative) Reaction Knoevenagel Condensation Indolinone->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Product 3-Benzylideneindolin-2-one Derivative Reaction->Product

Caption: General synthetic scheme for 3-benzylideneindolin-2-one derivatives.

Other synthetic methods may involve refluxing the reactants in acetic acid[1]. The versatility of this synthesis allows for the creation of a large library of derivatives by modifying the substitution patterns on both the indolin-2-one ring and the benzaldehyde.

Antifungal Activity and Data

3-Benzylideneindolin-2-one has demonstrated consistent fungicidal activity against a range of clinically significant dermatophytes[2][3][4]. Its activity also extends to Candida species, which are major causative agents of cutaneous fungal infections[4]. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 1: Antifungal Activity of 3-Benzylideneindolin-2-one Against Dermatophytes [2][3][4]

Fungal SpeciesMIC Range (mg/L)MFC Range (mg/L)
Trichophyton mentagrophytes0.25 - 81 - 32
Trichophyton rubrum0.25 - 81 - 32
Microsporum gypseum0.25 - 81 - 32
Microsporum canis0.25 - 81 - 32
Epidermophyton floccosum0.25 - 10.5 - 1

Table 2: Antifungal Activity of 3-Benzylideneindolin-2-one Against Candida Species [4]

Fungal SpeciesMIC Range (mg/L)MFC Range (mg/L)
Candida species2 - 82 - 16

Structure-Activity Relationship (SAR) and Mechanism of Action

While the precise mechanism of action for 3-benzylideneindolin-2-one derivatives is not yet fully elucidated, preliminary structure-activity relationship (SAR) studies on related compounds provide valuable insights.

  • Electronic Effects: For spirotryprostatin A derivatives, which share the oxindole core, the presence of electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃, -NO₂) at the meta- and para-positions of the benzylidene ring was shown to have a favorable influence on antifungal activity[5]. This suggests that modulating the electronic properties of the benzylidene moiety is crucial for potency.

  • Substituent Position: The position of substituents on the aromatic ring appears to be important, with meta- and para-positions showing a greater impact on activity in some series[5].

The molecular target remains an area of active investigation. One study involving molecular docking of related spirooxindole derivatives hypothesized that these compounds may achieve their antifungal effect by binding to the enzyme Succinate Dehydrogenase (SDH)[5]. SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, making it a viable target for antifungal agents. Other common antifungal mechanisms include the inhibition of ergosterol synthesis or the disruption of cell wall components like (1,3)beta-glucan, but direct evidence linking 3-benzylideneindolin-2-ones to these pathways is currently limited[6][7].

Experimental Protocols

The following are detailed methodologies for the synthesis and antifungal evaluation of 3-benzylideneindolin-2-one derivatives, based on published literature.

5.1 Synthesis Protocol: Knoevenagel Condensation [2]

  • Reactant Preparation: Dissolve 1 equivalent of the appropriate indolin-2-one and 1 equivalent of a substituted benzaldehyde in ethanol (e.g., 5 mL).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.2 mL) to the solution.

  • Reaction: Reflux the mixture at 80 °C for approximately 2.5 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and evaporate the ethanol under reduced pressure.

  • Purification: Wash the crude product with a solvent mixture such as methanol:hexane (1:9). Further purify the product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate, 1:1).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.

5.2 Antifungal Susceptibility Testing: Broth Microdilution Method (for MIC/MFC) [2][3][4]

  • Medium Preparation: Use RPMI 1640 medium buffered with MOPS for the assay.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 3-benzylideneindolin-2-one) in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific concentration (e.g., 0.5–2.5 × 10³ CFU/mL).

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Incubate the plates at an appropriate temperature (e.g., 28-30 °C for dermatophytes) for a specified period (e.g., 4-7 days).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. A colorimetric indicator like resazurin may be used to aid in the determination; a color change from blue to pink indicates viable fungal growth[2].

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume (e.g., 20 µL) from the wells showing no visible growth (at and above the MIC) and subculture onto a sterile, drug-free agar plate. The MFC is the lowest concentration that results in no fungal growth or fewer than three colonies after incubation, indicating 99.9% killing activity[2].

screening_workflow Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of test compound in 96-well plate B1 Inoculate wells with fungal suspension A1->B1 A2 Prepare standardized fungal inoculum A2->B1 B2 Incubate plate at 28-30°C for 4-7 days B1->B2 C1 Determine MIC (Lowest concentration with no visible growth) B2->C1 C2 Subculture from clear wells onto drug-free agar C1->C2 C3 Determine MFC (Lowest concentration with no fungal growth) C2->C3

Caption: Experimental workflow for determining MIC and MFC values.

Conclusion and Future Directions

3-Benzylideneindolin-2-one derivatives represent a highly promising class of antifungal agents. They exhibit potent, fungicidal activity against a broad spectrum of clinically relevant fungi, particularly dermatophytes. The synthetic accessibility of the oxindole core allows for extensive structural modifications, providing a robust platform for lead optimization.

Future research should focus on:

  • Elucidating the Mechanism of Action: Definitive identification of the molecular target(s) is critical for understanding the fungicidal activity and for rational drug design.

  • Expanding SAR Studies: A systematic investigation into the effects of various substituents on both the indolin-2-one and benzylidene rings will help in designing derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Toxicology: While initial toxicity studies have shown a promising therapeutic window, further in vivo evaluation in animal models of fungal infection is necessary to assess efficacy, pharmacokinetics, and safety profiles[2][3][4].

The consistent antifungal activity and low toxicity profile underscore the potential of 3-benzylideneindolin-2-one as a lead compound for the development of new and effective therapies for superficial and invasive fungal infections[2][4].

References

Exploring the Chemical Space of 2-Benzylideneindolin-3-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 2-benzylideneindolin-3-one core, a prominent scaffold in medicinal chemistry, represents a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of its chemical space, detailing synthetic methodologies, diverse biological activities, and underlying mechanisms of action. A systematic review of quantitative structure-activity relationship (SAR) data is presented, offering insights into the molecular features governing efficacy and selectivity. Detailed experimental protocols for key assays are provided to facilitate reproducible research and development. Furthermore, critical signaling pathways modulated by this scaffold, including those governed by Aurora A kinase, c-Src kinase, and NF-κB, are elucidated through schematic diagrams, providing a framework for future drug design and optimization efforts. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction

The this compound scaffold, characterized by an indolin-3-one core fused with a benzylidene moiety at the 2-position, has garnered significant attention in the field of drug discovery. This privileged structure exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic tractability of this core allows for extensive chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological profiles. This guide aims to provide a detailed overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives.

Synthesis of the this compound Scaffold

The primary synthetic route to this compound derivatives is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted or unsubstituted isatin (or oxindole) with a variety of aromatic aldehydes.[1][2]

General Experimental Protocol: Knoevenagel Condensation

A general procedure for the synthesis of (E)-3-benzylideneindolin-2-one derivatives is as follows:

  • To a solution of the appropriate oxindole (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).[1]

  • Heat the reaction mixture to reflux or in a microwave synthesizer at 110 °C for 30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

Biological Activities and Quantitative Data

Derivatives of the this compound core have demonstrated significant activity across a range of therapeutic areas. The following sections summarize the key findings and present quantitative data in tabular format for ease of comparison.

Anticancer Activity

The anticancer potential of 2-benzylideneindolin-3-ones is one of the most extensively studied areas. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of crucial kinases and the induction of apoptosis.

Several (E)-3-benzylideneindolin-2-one derivatives have been identified as allosteric inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer.[3][4]

Compound IDModificationsTargetIC50 (µM)Reference
AK34 Methyl group at the B-4 position of the benzylidene ringAurora A1.68[3][4]
AK09 -Aurora AStronger than Tripolin A[3]
AK35 -Aurora AStronger than Tripolin A[3]
Tripolin A (Reference Compound)Aurora A>1.5[3]

The non-receptor tyrosine kinase c-Src is another important target in oncology, and various functionalized indolinones have been evaluated for their inhibitory potency.[5]

Compound IDModificationsTargetID50 (µM)Reference
Compound 33 6-chloro-3-(4-nitrobenzylidene)indolin-2-onec-Src-[5]
Compound 34 6-chloro-3-(4-(dimethylamino)benzylidene)indolin-2-onec-Src-[5]
Dasatinib (Reference Compound)c-Src0.0016[5]

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
7c MCF-7 (Breast)7.17[6]
7d MCF-7 (Breast)2.93[6]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Compound IDAssayEffectReference
JR19 Carrageenan-induced peritonitis59% inhibition of leukocyte migration (10 mg/kg)[7]
Indomethacin Carrageenan-induced peritonitis40% inhibition of leukocyte migration (10 mg/kg)[7]
Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial potential against various bacterial and fungal pathogens.

Compound IDMicroorganismMIC (µg/mL)Reference
10f Staphylococcus aureus ATCC 65380.5
10g Staphylococcus aureus ATCC 65380.5
10h Staphylococcus aureus ATCC 65380.5
Gatifloxacin Staphylococcus aureus ATCC 65380.5
Unsubstituted Epidermophyton floccosum0.25 - 1
Unsubstituted Trichophyton mentagrophytes8
Unsubstituted Trichophyton rubrum8
Unsubstituted Microsporum gypseum8
Unsubstituted Microsporum canis4

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Assays

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the enzymatic activity of Aurora A kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Kemptide).

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add purified recombinant Aurora A kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

This assay is used to determine the inhibitory effect of compounds on c-Src kinase activity.

  • Reaction Setup: In a 96-well plate, combine the c-Src enzyme, a specific peptide substrate, and the test compound in a suitable kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Detection: Measure the amount of phosphorylated substrate using a suitable method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based kinase assay.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

This method is used to determine the effect of compounds on the cell cycle distribution.

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay is used to detect apoptosis by observing the cleavage of PARP.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for cleaved PARP. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

In Vitro Anti-inflammatory Assays

This assay measures the activation of the NF-κB transcription factor.

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • Compound Treatment: Pre-treat the transfected cells with the test compound for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

In Vitro Antimicrobial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by this scaffold.

Inhibition of Aurora A Kinase Signaling

Derivatives of this compound can allosterically inhibit Aurora A kinase, a crucial regulator of mitosis. This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_A_Pathway Aurora_A_Kinase Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A_Kinase->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A_Kinase->Spindle_Assembly TPX2 TPX2 G2_M_Arrest G2/M Arrest Centrosome_Maturation->G2_M_Arrest Spindle_Assembly->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis This compound This compound This compound->Aurora_A_Kinase Inhibits

Aurora A Kinase Inhibition Pathway
Inhibition of c-Src Kinase Signaling

The inhibition of c-Src kinase by this compound derivatives can disrupt downstream signaling cascades involved in cell proliferation, migration, and survival.

c_Src_Pathway c_Src c-Src Kinase FAK FAK c_Src->FAK STAT3 STAT3 c_Src->STAT3 RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT This compound This compound This compound->c_Src Inhibits Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

c-Src Kinase Inhibition Pathway
Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

NFkB_Pathway cluster_0 TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NF_kB NF-κB (p65/p50) IkappaB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammatory_Genes Activates

NF-κB Signaling Inhibition Pathway

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities make it an attractive starting point for drug discovery campaigns targeting cancer, inflammation, and infectious diseases. The data and protocols compiled in this technical guide provide a solid foundation for researchers to build upon, facilitating the rational design and evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the discovery of innovative medicines.

References

An In-depth Technical Guide on Novel Derivatives of 2-Benzylideneindolin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel derivatives of 2-benzylideneindolin-3-one, a chemical scaffold of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The this compound core, a prominent heterocyclic scaffold, has garnered substantial attention in drug discovery due to its versatile biological activities. These compounds are structurally related to a class of naturally occurring flavonoids known as aurones. The synthetic accessibility and the possibility of diverse substitutions on both the indolinone and benzylidene rings make this scaffold a fertile ground for the development of novel therapeutic agents. Derivatives have demonstrated a wide range of pharmacological properties, including potent anticancer, antimicrobial, and antifungal activities. A notable example of an indolinone-based drug is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, highlighting the clinical potential of this chemical class.[1]

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted or unsubstituted 2-oxindole with an appropriate benzaldehyde.

A general and efficient protocol involves heating equimolar amounts of the respective oxindole and aldehyde in ethanol with a catalytic amount of piperidine in a sealed vessel.[2] Microwave-assisted synthesis has also been employed to accelerate the reaction.[3] Another metal-free approach describes a formal [4+1] annulation from o-azidobenzaldehydes and terminal alkynes, proceeding through a nucleophilic addition/rearrangement/azide–alkene cycloaddition pathway.[4]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound exhibit a broad spectrum of biological activities, which are highly dependent on the nature and position of substituents on the aromatic rings.

Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition: Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) and other kinases involved in oncogenic signaling pathways. For instance, certain derivatives have shown promising inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF-1R), Tyro3, and EphA2.[1] Others have been developed as allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle.[2][3][5] The inhibition of kinases such as c-Src has also been a target for these compounds.[6][7]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Hydroxylation Pattern: The degree of hydroxylation on the benzylidene ring often correlates with increased activity.[8]

  • Substitution on the Indolinone Ring: Halogen substitution, such as chlorine at the 6-position of the indolinone ring, has been shown to enhance anticancer effects.[1]

  • Substitution on the Benzylidene Ring: The presence of a trifluoromethyl group on the benzylidene ring has been associated with potent anti-proliferative and pro-apoptotic properties.[1] For Aurora A kinase inhibition, modifications on the benzylidene ring (B ring) have been explored, with methyl and halogen substitutions showing varied effects.[3]

Antimicrobial and Antifungal Activity

Several this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity: Potent fungicidal activity has been observed against various dermatophyte species, such as Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum.[9][10][11][12][13] The minimum inhibitory concentrations (MICs) for these activities are often in the low microgram per milliliter range.[9][10][11][12][13]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for selected novel this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget/Cell LineActivity MetricValueReference
47 HuH7 (Hepatocellular Carcinoma)IC50< 1 µM[1]
AK34 Aurora A KinaseIC501.68 µM[2][3]
AK34 Aurora A KinaseKD216 nM[2][3]
AK09 Aurora A KinaseIC50Potent Inhibition[2][3]
AK35 Aurora A KinaseIC50Potent Inhibition[2][3]

Table 2: Antimicrobial and Antifungal Activity of this compound

CompoundMicroorganismActivity MetricValue (mg/L)Reference
3-Benzylideneindolin-2-one Trichophyton mentagrophytesMIC2 - 8[11]
3-Benzylideneindolin-2-one Trichophyton rubrumMIC2 - 8[11]
3-Benzylideneindolin-2-one Microsporum canisMIC2 - 8[11]
3-Benzylideneindolin-2-one Microsporum gypseumMIC2 - 8[11]
3-Benzylideneindolin-2-one Epidermophyton floccosumMIC0.25 - 1[11]
3-Benzylideneindolin-2-one Trichophyton mentagrophytesMFC4 - 32[11]
3-Benzylideneindolin-2-one Trichophyton rubrumMFC4 - 32[11]
3-Benzylideneindolin-2-one Microsporum canisMFC4 - 32[11]
3-Benzylideneindolin-2-one Microsporum gypseumMFC4 - 32[11]
3-Benzylideneindolin-2-one Epidermophyton floccosumMFC0.5 - 1[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

General Procedure for the Synthesis of (E)-3-Benzylideneindolin-2-one Derivatives

This protocol is based on the Knoevenagel condensation.

Materials:

  • Substituted or unsubstituted 2-oxindole

  • Substituted or unsubstituted benzaldehyde

  • Ethanol

  • Piperidine

  • Sealed reaction vessel

  • Microwave synthesizer (optional)

Procedure: [2][3]

  • Dissolve equimolar amounts (e.g., 1 mmol) of the oxindole and the corresponding aldehyde in ethanol (e.g., 6 ml) in a sealed vessel.

  • Add 2 to 3 drops of piperidine as a catalyst.

  • Heat the mixture. For conventional heating, reflux the mixture. For microwave-assisted synthesis, heat to 110 °C for 30 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (composition varies depending on the kinase)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure: [2]

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.[10][11][12][13]

Materials:

  • Fungal isolates (e.g., dermatophyte species)

  • RPMI-1640 medium

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure: [10][11][12][13]

  • Prepare a standardized inoculum of the fungal isolate.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in RPMI-1640 medium.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days for dermatophytes).

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • To determine the MFC, subculture aliquots from the wells showing no visible growth onto an agar medium without the compound.

  • Incubate the agar plates and determine the MFC as the lowest concentration of the compound that results in no fungal growth on the subculture.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Derivatives (e.g., Knoevenagel Condensation) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (IC50 / MIC Determination) hit_id->dose_response moa Mechanism of Action Studies (e.g., Kinase Assays) dose_response->moa toxicity Toxicity Assessment (e.g., Cytotoxicity on Normal Cells) moa->toxicity sar Structure-Activity Relationship (SAR) Analysis toxicity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design kinase_inhibition_pathway cluster_rtk Receptor Tyrosine Kinases (RTKs) cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Regulation cluster_cellular_effects Cellular Effects compound This compound Derivative IGF1R IGF-1R compound->IGF1R Tyro3 Tyro3 compound->Tyro3 EphA2 EphA2 compound->EphA2 AuroraA Aurora A Kinase compound->AuroraA PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Ras_Raf_MEK_Erk Ras/Raf/MEK/Erk Pathway IGF1R->Ras_Raf_MEK_Erk Tyro3->PI3K_Akt Tyro3->Ras_Raf_MEK_Erk EphA2->PI3K_Akt EphA2->Ras_Raf_MEK_Erk Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Ras_Raf_MEK_Erk->Proliferation Migration Decreased Migration Ras_Raf_MEK_Erk->Migration CellCycle Cell Cycle Progression AuroraA->CellCycle CellCycle->Proliferation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzylideneindolin-3-one via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of heterocyclic scaffolds, among which 2-benzylideneindolin-3-one and its derivatives stand out. These compounds form the core structure of numerous biologically active molecules with a wide range of therapeutic properties, including potential applications as kinase inhibitors. The synthesis typically involves the condensation of an indolin-3-one (or its precursor, isatin) with a substituted benzaldehyde in the presence of a basic catalyst. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, summarizing quantitative data and outlining various established methodologies.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a nucleophilic addition of an active methylene compound (in this case, the enolizable indolin-3-one) to a carbonyl group (of the benzaldehyde), followed by a dehydration step to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Indolin-3-one Indolin-3-one Enolate Enolate Indolin-3-one->Enolate + Base Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Base Base Aldol Adduct Aldol Adduct Benzaldehyde->Aldol Adduct This compound This compound Aldol Adduct->this compound - H2O

Caption: General mechanism of the Knoevenagel condensation for this compound synthesis.

A typical experimental workflow for this synthesis is outlined below.

Experimental_Workflow A Reactant Preparation (Indolin-3-one, Benzaldehyde, Catalyst, Solvent) B Reaction Setup (Combine reactants and stir/heat) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Crystallization, Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the yields of this compound derivatives synthesized via Knoevenagel condensation under different catalytic systems.

Table 1: Lipase-Catalyzed Synthesis of Benzylidene-indolin-2-ones

This method utilizes lipase from porcine pancreas (PPL) as a biocatalyst, offering an environmentally benign approach with high yields.[1][2]

EntryAldehyde SubstituentProductYield (%)[1][2]
1H(E)-3-benzylideneindolin-2-one90.5
24-CH₃(E)-3-(4-methylbenzylidene)indolin-2-one88.7
34-OCH₃(E)-3-(4-methoxybenzylidene)indolin-2-one92.1
44-Cl(E)-3-(4-chlorobenzylidene)indolin-2-one96.6
54-NO₂(E)-3-(4-nitrobenzylidene)indolin-2-one85.3
62-Cl(E)-3-(2-chlorobenzylidene)indolin-2-one82.4
72-NO₂(E)-3-(2-nitrobenzylidene)indolin-2-one75.0
83-Br(E)-3-(3-bromobenzylidene)indolin-2-one91.2
Table 2: Piperidine-Catalyzed Synthesis of Indole-3-yl Derivatives

A traditional and widely used method employing piperidine as a basic catalyst.[3][4]

EntryActive Methylene CompoundTime (h)Yield (%)[3]
1NitromethaneHNO₂380
2MalononitrileCNCN285
3Dimethyl malonateCOOCH₃COOCH₃672
4Diethyl malonateCOOC₂H₅COOC₂H₅670
5Ethyl nitroacetateNO₂COOC₂H₅865

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of (E)-3-(4-chlorobenzylidene)indolin-2-one

This protocol is adapted from a reported biocatalytic promiscuity study of lipase.[1][2]

Materials:

  • 1,3-dihydroindol-2-one (oxindole)

  • 4-chlorobenzaldehyde

  • Lipase from porcine pancreas (PPL)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • To a reaction vessel, add 1,3-dihydroindol-2-one (1.0 mmol), 4-chlorobenzaldehyde (1.2 mmol), and lipase from porcine pancreas (PPL, 40 mg).

  • Add DMSO (2 mL) and deionized water (0.1 mL) to the mixture.

  • Seal the vessel and stir the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) to the reaction mixture and filter to remove the enzyme.

  • Wash the enzyme with ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate, 4:1 v/v) to afford the pure (E)-3-(4-chlorobenzylidene)indolin-2-one.

Protocol 2: Piperidine-Catalyzed Synthesis of 2-(1H-indol-3-yl)malononitrile

This protocol is a general procedure for the Knoevenagel condensation of indole-3-carboxaldehyde with an active methylene compound.[3][4]

Materials:

  • Indole-3-carboxaldehyde

  • Malononitrile

  • Piperidine

  • Acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxaldehyde (10 mmol) in ethanol (50 mL).

  • To this solution, add malononitrile (10 mmol).

  • Add a catalytic amount of piperidine (0.5 mL) and acetic acid (0.2 mL).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 2-(1H-indol-3-yl)malononitrile. Further purification can be achieved by recrystallization from ethanol if necessary.

Concluding Remarks

The Knoevenagel condensation remains a highly versatile and reliable method for the synthesis of this compound and its analogs. The choice of catalyst and reaction conditions can be tailored to achieve high yields and, in some cases, stereoselectivity. While traditional methods using organic bases like piperidine are effective, newer, greener alternatives employing biocatalysts such as lipase are emerging as powerful tools for sustainable synthesis in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols for the Metal-Free Synthesis of 2-Benzylideneindolin-3-ones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Benzylideneindolin-3-ones are a significant class of heterocyclic compounds, forming the core structure of various biologically active molecules and functional materials. The development of synthetic methods that avoid the use of metal catalysts is of great interest in medicinal chemistry and materials science to minimize metal contamination in the final products and to adhere to the principles of green chemistry. This document provides detailed protocols for two distinct and effective metal-free approaches for the synthesis of 2-benzylideneindolin-3-ones.

Method 1: Cascade Annulation of o-Azidobenzaldehydes and Terminal Alkynes

This modern approach provides a metal-free pathway to 2-benzylideneindolin-3-ones through a formal [4+1] annulation. The reaction proceeds via a proposed nucleophilic addition, rearrangement, and azide-alkene cycloaddition cascade. This method is noted for its operational simplicity and mild reaction conditions.[1][2][3][4][5]

Experimental Protocol

Typical Procedure for the Synthesis of 2-Benzylideneindolin-3-one: [1][6]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer bar, add o-azidobenzaldehyde (0.5 mmol, 1.0 equivalent) and Dimethyl sulfoxide (DMSO) (5.0 mL).

  • Addition of Reagents: Sequentially add phenylacetylene (0.75 mmol, 1.5 equivalents) and a 50 wt% aqueous solution of tetrabutylammonium hydroxide (Bu₄NOH) (0.8 mmol, 1.6 equivalents).

  • Reaction: Stir the mixture at room temperature under an air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Data Presentation

Table 1: Synthesis of Various 2-Benzylideneindolin-3-ones via Cascade Annulation [1]

Entryo-AzidobenzaldehydeTerminal AlkyneProductYield (%)Melting Point (°C)
1o-AzidobenzaldehydePhenylacetyleneThis compound79189.8–191.0
25-Methyl-2-azidobenzaldehydePhenylacetylene5-Methyl-2-benzylideneindolin-3-one85192.3–193.5
35-Bromo-2-azidobenzaldehydePhenylacetylene5-Bromo-2-benzylideneindolin-3-one88205.1–206.3
44-Chloro-2-azidobenzaldehydePhenylacetylene6-Chloro-2-benzylideneindolin-3-one75198.7–199.9
5o-Azidobenzaldehyde4-Methylphenylacetylene2-(4-Methylbenzylidene)indolin-3-one82201.5–202.7
6o-Azidobenzaldehyde4-Methoxyphenylacetylene2-(4-Methoxybenzylidene)indolin-3-one80185.2–186.4
7o-Azidobenzaldehyde4-Chlorophenylacetylene2-(4-Chlorobenzylidene)indolin-3-one83210.9–212.1
8o-AzidobenzaldehydeCyclohexylacetylene2-(Cyclohexylmethylene)indolin-3-one65165.4–166.6
Proposed Reaction Pathway

The reaction is proposed to proceed through a cascade mechanism involving nucleophilic addition, rearrangement, and an azide-alkene cycloaddition.

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product o_azidobenzaldehyde o-Azidobenzaldehyde nucleophilic_adduct Nucleophilic Adduct o_azidobenzaldehyde->nucleophilic_adduct + Terminal Alkyne (Bu4NOH) terminal_alkyne Terminal Alkyne terminal_alkyne->nucleophilic_adduct rearranged_intermediate Rearranged Intermediate nucleophilic_adduct->rearranged_intermediate Rearrangement triazoline_intermediate Triazoline Intermediate rearranged_intermediate->triazoline_intermediate Intramolecular Azide-Alkene Cycloaddition final_product This compound triazoline_intermediate->final_product N2 Elimination

Caption: Proposed reaction pathway for the cascade synthesis.

Method 2: Base-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a classical and widely used method for the formation of carbon-carbon double bonds. In the context of this compound synthesis, it involves the condensation of an indolin-3-one with a benzaldehyde derivative, typically catalyzed by a base. Piperidine is a commonly used organocatalyst for this transformation.[7]

Experimental Protocol

General Procedure for Piperidine-Catalyzed Knoevenagel Condensation: [7]

  • Reaction Setup: In a microwave-safe vessel, dissolve the indolin-3-one (1.0 mmol, 1.0 equivalent) and the desired substituted benzaldehyde (1.0 mmol, 1.0 equivalent) in ethanol (6 mL).

  • Catalyst Addition: Add 2 to 3 drops of piperidine to the mixture.

  • Reaction: Seal the vessel and heat the mixture in a microwave synthesizer to 110 °C for 30 minutes.

  • Isolation: After cooling the reaction mixture to room temperature, the product often precipitates.

  • Purification: Collect the solid product by filtration and wash thoroughly with cold ethanol to obtain the purified this compound.

Note: While the cited procedure is for indolin-2-ones, it is a standard and adaptable method for the synthesis of 2-benzylideneindolin-3-ones from the corresponding indolin-3-one starting materials.

Data Presentation

Quantitative data for this specific metal-free condensation to produce 2-benzylideneindolin-3-ones is not provided in a single comprehensive table in the search results. Yields are generally reported as good to excellent and are highly dependent on the specific substrates used. For illustrative purposes, a table of representative transformations would be constructed based on individual reaction outcomes reported in the literature.

Table 2: Representative Examples of Knoevenagel Condensation

EntryIndolin-3-oneBenzaldehydeBaseSolventConditionsYield (%)
1Indolin-3-oneBenzaldehydePiperidineEthanol110 °C, 30 min (MW)High
25-Bromoindolin-3-one4-ChlorobenzaldehydePiperidineEthanol110 °C, 30 min (MW)High
35-Methoxyindolin-3-one4-NitrobenzaldehydePiperidineEthanol110 °C, 30 min (MW)High

Yields are described qualitatively as "high" based on the general descriptions in the literature for this type of reaction.

Experimental Workflow

The general workflow for the synthesis and purification of 2-benzylideneindolin-3-ones is outlined below.

G start Start reaction_setup Reaction Setup: - Add Indolin-3-one, Benzaldehyde, Solvent - Add Base Catalyst start->reaction_setup reaction Reaction: - Heating (Conventional or Microwave) reaction_setup->reaction workup Work-up & Isolation: - Cooling - Filtration reaction->workup purification Purification: - Washing with Cold Solvent - (Optional) Recrystallization or Column Chromatography workup->purification characterization Characterization: - NMR, MS, MP purification->characterization end End characterization->end

Caption: General workflow for Knoevenagel condensation.

References

Application of 2-Benzylideneindolin-3-one Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylideneindolin-3-one, also known as aurone, and its derivatives represent a promising class of compounds with significant potential in cancer therapy. These synthetic and naturally occurring molecules have demonstrated a broad spectrum of biological activities, including potent anticancer effects across various cancer cell lines. Their mechanism of action is multifaceted, often involving the inhibition of key cellular processes crucial for cancer cell proliferation and survival, such as cell cycle progression and signal transduction. This document provides a detailed overview of the application of this compound derivatives in cancer research, including their cytotoxic effects, mechanisms of action, and protocols for their evaluation.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell growth and division. These compounds have been identified as potent inhibitors of several protein kinases and tubulin polymerization.[1][2][3][4]

Key molecular targets include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation. Aurone derivatives have been shown to inhibit CDK2/Cyclin A and CDK1/CyclinB1 complexes, leading to cell cycle arrest.[1][5][6]

  • Aurora Kinases: As pivotal regulators of the cell cycle, Aurora kinases are overexpressed in many cancers. Certain (E)-3-benzylideneindolin-2-one derivatives have been designed as allosteric inhibitors of Aurora A kinase.[7][8]

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors plays a critical role in cancer cell signaling. The indolinone scaffold is a key feature of multi-kinase inhibitors like sunitinib, which target RTKs such as VEGFR, PDGFR, and c-KIT.[9][10][11][12] Other targeted RTKs include IGF-1R, Tyro3, and EphA2.[9][10]

  • Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Several this compound derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis.[3][4][13][14]

  • Other Kinases: The versatility of the this compound scaffold allows for the targeting of other kinases implicated in cancer, such as Fms-like receptor tyrosine kinase 3 (FLT3) and c-Src.[15][16]

The inhibition of these targets ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, thereby inhibiting tumor growth.[17][18][19][20]

Data on Cytotoxic Activity

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.

Compound ClassCancer Cell LineCell Line TypeIC50 (µM)Reference
Azaindole-based auronesMCF-7Breast Adenocarcinoma52.79 - 133.21[5][6]
Polymethoxy auronesDU145Prostate Carcinoma-[1]
(E)-3-benzylideneindolin-2-onesMDA-MB-231Breast Adenocarcinoma~58.12[7]
(E)-3-benzylideneindolin-2-onesHeLaCervical Carcinoma-[7]
N'-(2-oxoindolin-3-ylidene)benzohydrazidesHCT116Colorectal Carcinoma0.24[3]
N'-(2-oxoindolin-3-ylidene)benzohydrazidesSNU398Hepatocellular Carcinoma-[3]
N'-(2-oxoindolin-3-ylidene)benzohydrazidesRKOColon Carcinoma-[3]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-231Triple-Negative Breast Cancer20 µg/mL[18]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-468Triple-Negative Breast Cancer25 µg/mL[18]
(E/Z)-3-[4-(Pyridin-3-ylmethoxy)benzylidene]indolin-2-one (5l)Leukemia cell linesLeukemiaGI50: 3.39[15]
(E/Z)-3-[4-(Pyridin-3-ylmethoxy)benzylidene]indolin-2-one (5l)Colon cancer cell linesColon CancerGI50: 5.97[15]
2-nitrochalconesA549Lung Adenocarcinoma-[21]
6-chloro-3-(2,4,6-trimethoxybenzylidene) indolin-2-oneCOLO-205Colon Cancer0.2[22]
Chalcone derivativeA549Lung Cancer2.85[23]
Chalcone derivativeH1299Lung Cancer1.46[23]
Chalcone derivativeHCT116Colon Cancer0.59[23]
Chalcone derivativeHT29Colon Cancer0.35[23]
Benzimidazole-based 1,3,4-oxadiazole derivativesMDA-MB-231Breast Adenocarcinoma10.49 - 36.74[19]
Benzimidazole-based 1,3,4-oxadiazole derivativesSKOV3Ovarian Cancer12.18 - 33.60[19]

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of these compounds is the Knoevenagel condensation.[16]

Procedure:

  • Dissolve equimolar amounts of the appropriate oxindole and aldehyde in ethanol.

  • Add a few drops of a base, such as piperidine, to catalyze the reaction.

  • Heat the reaction mixture in a sealed vessel. A microwave synthesizer can be used to accelerate the reaction (e.g., 110°C for 30 minutes).[7]

  • After cooling, the precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol to remove impurities.

  • The final product can be further purified by recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for 24-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[21]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Procedure:

  • Treat cells with the compound for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Kinase Activity Assay

The inhibitory effect of the compounds on specific kinases can be measured using in vitro kinase assays.

Procedure:

  • Kinase activity can be measured using a kit such as the ADP-Glo™ Kinase Assay (Promega).[7]

  • The assay is typically performed in a 384-well plate.

  • The reaction mixture contains the kinase, its substrate, ATP, and the test compound at various concentrations.

  • The reaction is initiated by adding ATP and incubated at room temperature.

  • After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

  • The luminescent signal is proportional to the ADP generated and reflects the kinase activity.

Visualizations

G cluster_workflow Experimental Workflow for Evaluating this compound Derivatives synthesis Synthesis of Derivatives purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle kinase_assay Kinase Inhibition Assay mechanism->kinase_assay tubulin Tubulin Polymerization Assay mechanism->tubulin in_vivo In Vivo Studies (Xenograft Models) apoptosis->in_vivo cell_cycle->in_vivo kinase_assay->in_vivo tubulin->in_vivo

Caption: General experimental workflow for the evaluation of this compound derivatives.

G cluster_pathway Signaling Pathways Targeted by this compound Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects compound This compound Derivatives inhibition Inhibition compound->inhibition cdk CDK2/Cyclin A CDK1/CyclinB1 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) cdk->cell_cycle_arrest regulates aurora Aurora Kinase A aurora->cell_cycle_arrest regulates rtk Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT, etc.) anti_angiogenesis Anti-Angiogenesis rtk->anti_angiogenesis promotes tubulin Tubulin tubulin->cell_cycle_arrest disrupts mitosis apoptosis Apoptosis cell_cycle_arrest->apoptosis can lead to inhibition->cdk inhibition->aurora inhibition->rtk inhibition->tubulin

Caption: Signaling pathways affected by this compound derivatives in cancer cells.

References

Application Notes and Protocols for the Synthesis of Substituted 2-Benzylideneindolin-3-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-benzylideneindolin-3-ones, also known as aurones, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. These scaffolds are structural isomers of flavones and are present in various natural products. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, make them attractive targets for synthetic chemists. This document provides detailed protocols for the synthesis of substituted 2-benzylideneindolin-3-ones, primarily through the Claisen-Schmidt or Knoevenagel condensation reactions.

Synthetic Pathways

The most prevalent method for synthesizing 2-benzylideneindolin-3-ones is the condensation of a substituted indolin-2-one (oxindole) with a substituted benzaldehyde. This reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide, and can be performed under conventional heating or microwave irradiation to expedite the process.[1] An alternative approach involves the synthesis of chalcone intermediates from 2'-hydroxyacetophenones and benzaldehydes, followed by cyclization to form the aurone structure.[2][3]

Experimental Protocols

This section details a general procedure for the synthesis of substituted 2-benzylideneindolin-3-ones via a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • Substituted indolin-2-one (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Ethanol (6 mL)

  • Piperidine (2-3 drops)

  • Microwave synthesizer (optional)

  • Standard laboratory glassware (reaction vial, condenser, etc.)

  • Filtration apparatus

  • Cold ethanol for washing

Procedure: [1]

  • In a suitable reaction vessel, combine equimolar amounts (1.0 mmol) of the substituted indolin-2-one and the desired substituted benzaldehyde.

  • Add 6 mL of ethanol to the mixture to dissolve the reactants.

  • Add 2 to 3 drops of piperidine to the solution to act as a catalyst.

  • If using a microwave synthesizer, seal the vessel and heat the reaction mixture to 110 °C for 30 minutes. For conventional heating, equip the flask with a condenser and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will typically precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven or air dry.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the synthesis of substituted 2-benzylideneindolin-3-ones and related aurones, as reported in the literature.

Starting Material 1 (Oxindole/Acetophenone derivative)Starting Material 2 (Aldehyde derivative)Catalyst/BaseSolventReaction ConditionsYield (%)Reference
Indolin-2-oneSubstituted benzaldehydesPiperidineEthanolMicrowave, 110 °C, 30 minNot specified[1]
2'-hydroxyacetophenoneSubstituted benzaldehydes30% aq. NaOHMethanolStirred at room temp, 3-4 h78% (for a specific chalcone)[3]
o-AzidobenzaldehydePhenylacetylene50 wt% aq. Bu4NOHDMSORoom temperature79%[4]
Benzofuranone4-CyanobenzaldehydeNeutral aluminaDichloromethane25 °C, 12 hGood purity[5]
2-hydroxy acetophenoneSubstituted aromatic aldehydesNaOH (trituration)Solvent-freeNot specifiedNot specified[6]

Experimental Workflow and Signaling Pathways

The synthesis of 2-benzylideneindolin-3-ones follows a straightforward logical workflow. The general synthetic scheme involves the condensation of two key building blocks, an oxindole and a benzaldehyde, facilitated by a catalyst.

Synthesis_Workflow General Workflow for 2-Benzylideneindolin-3-one Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Substituted Indolin-2-one Condensation Claisen-Schmidt/ Knoevenagel Condensation Reactant1->Condensation Reactant2 Substituted Benzaldehyde Reactant2->Condensation Cooling Cooling & Precipitation Condensation->Cooling Catalyst Base Catalyst (e.g., Piperidine, NaOH) Catalyst->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Energy Energy Source (Heat or Microwave) Energy->Condensation Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Product Substituted This compound Washing->Product

Caption: General workflow for the synthesis of 2-benzylideneindolin-3-ones.

The mechanism of the base-catalyzed Claisen-Schmidt condensation involves the formation of an enolate from the oxindole, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone product.

Claisen_Schmidt_Mechanism Mechanism of Base-Catalyzed Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Oxindole Indolin-2-one Enolate Enolate Intermediate Oxindole->Enolate + B: Base Base (B:) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Benzaldehyde Aldehyde Benzaldehyde Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct + HB+ Protonated_Base HB+ Final_Product This compound Aldol_Adduct->Final_Product - H2O

Caption: Simplified mechanism of the base-catalyzed condensation reaction.

References

Development of 2-Benzylideneindolin-3-one as a Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of 2-benzylideneindolin-3-one and its derivatives as potential therapeutic agents. It includes detailed experimental protocols, a summary of biological activities, and a discussion of their mechanisms of action, targeting key signaling pathways in various diseases.

Introduction

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as anticancer, antimicrobial, and neuroprotective agents. Their therapeutic efficacy often stems from the inhibition of specific enzymes, such as protein kinases, or the disruption of critical cellular processes. This document outlines the key methodologies for the synthesis, in vitro evaluation, and characterization of these compounds.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of a substituted or unsubstituted isatin (or oxindole) with a variety of aromatic aldehydes.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate oxindole (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, commonly piperidine or pyrrolidine, to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired this compound derivative.

Key Therapeutic Targets and Biological Activities

Derivatives of this compound have shown promise against a range of therapeutic targets. The following sections detail their activity against key protein kinases and pathogenic microbes.

Anticancer Activity: Targeting Protein Kinases

Aurora A Kinase Inhibition:

Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to various cancers, making it an attractive target for cancer therapy. Certain this compound derivatives have been identified as allosteric inhibitors of Aurora A kinase.[1]

c-Src Kinase Inhibition:

c-Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a key role in tumor progression, metastasis, and drug resistance.[1] Indolinone-based compounds have been developed as potent inhibitors of c-Src.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial and fungal strains necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated significant activity against various pathogenic bacteria and fungi. Their proposed mechanism of action involves the inhibition of essential enzymes through interaction with thiol groups.

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.

In Vitro Kinase Inhibition Assay (Aurora A and c-Src)

This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.

    • Prepare a solution of the kinase substrate (e.g., Kemptide for Aurora A) and ATP at the desired concentrations in the kinase assay buffer.

    • Serially dilute the test compounds in the kinase assay buffer. A compound-free well (containing only DMSO, the solvent for the compounds) serves as the positive control for enzyme activity, and a well without the enzyme serves as the background control.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the purified recombinant kinase (e.g., Aurora A or c-Src) to all wells except the background control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which then drives a luciferase-based reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans or a dermatophyte species) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound derivatives in the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well containing the drug dilutions with the prepared fungal suspension.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Quantitative Data Summary

The following tables summarize the biological activity data for representative this compound derivatives from various studies.

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (µM)Reference
AK34Aurora A1.68[1]
Compound 34 c-Src> 100[2]
Compound 50 c-Src6.5[2]

Table 2: Antifungal Activity of 3-Benzylideneindolin-2-one

Fungal SpeciesMIC Range (mg/L)MFC Range (mg/L)Reference
Trichophyton mentagrophytes0.25 - 81 - 32[3][4]
Trichophyton rubrum0.25 - 81 - 32[3][4]
Microsporum gypseum0.25 - 81 - 32[3][4]
Microsporum canis0.25 - 81 - 32[3][4]
Epidermophyton floccosum0.25 - 81 - 32[3][4]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Aurora A Kinase Signaling Pathway

Aurora A is a critical regulator of mitosis. Its inhibition by this compound derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_A_Pathway Mitogenic_Stimuli Mitogenic Stimuli Aurora_A Aurora A Kinase Mitogenic_Stimuli->Aurora_A PLK1 PLK1 Aurora_A->PLK1 Cyclin_B_CDK1 Cyclin B/CDK1 Aurora_A->Cyclin_B_CDK1 TPX2 TPX2 TPX2->Aurora_A activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Mitotic_Entry Mitotic Entry Cyclin_B_CDK1->Mitotic_Entry This compound This compound This compound->Aurora_A inhibits

Caption: Aurora A Kinase Signaling Pathway and its inhibition.

c-Src Signaling Pathway in Cancer

c-Src is a proto-oncogene that, when activated, promotes cell proliferation, survival, and invasion through various downstream signaling cascades. Inhibition of c-Src can block these oncogenic processes.

c_Src_Pathway Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Integrins Integrins c_Src c-Src Integrins->c_Src RTK->c_Src activates PI3K_Akt PI3K/Akt Pathway c_Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK STAT3 STAT3 Pathway c_Src->STAT3 FAK FAK Pathway c_Src->FAK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Invasion Invasion & Metastasis FAK->Invasion This compound This compound This compound->c_Src inhibits

Caption: c-Src Signaling Pathway in Cancer and its inhibition.

Experimental Workflow for Drug Development

The following diagram outlines a typical workflow for the preclinical development of this compound derivatives as therapeutic agents.

Drug_Development_Workflow A Synthesis & Purification B In Vitro Screening A->B Compound Library C Hit Identification B->C Activity Data (IC50, MIC) D Lead Optimization C->D Structure-Activity Relationship (SAR) D->B Optimized Analogs E In Vivo Studies D->E Promising Leads F Preclinical Candidate E->F Efficacy & Toxicity Data

Caption: Preclinical drug development workflow.

References

Targeting Protein Kinases with 2-Benzylideneindolin-3-one Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylideneindolin-3-one, also known as the oxindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. This versatile scaffold forms the core of several clinically approved drugs, such as sunitinib, and continues to be a focal point for the design of novel therapeutics targeting a wide array of protein kinases implicated in cancer and other diseases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of kinase inhibitors based on the this compound scaffold.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives against different protein kinases, providing a comparative overview of their potency and selectivity.

Compound IDTarget KinaseIC50 (µM)Kd (nM)Cell LineReference
Aurora Kinase Inhibitors
AK34Aurora A1.68216HeLa
c-Src Inhibitors
Compound 47c-SrcNot specifiedNot specifiedNot specified
Multi-targeted Kinase Inhibitors
Compound 47IGF-1R, Tyro3, EphA2Not specifiedNot specifiedHuH7
SunitinibVEGFR-1, -2, -3; PDGFR; KIT; FLT3; RET0.009 (VEGFR-1), 0.008 (VEGFR-2)Not specifiedNot specified

Signaling Pathways

Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The this compound scaffold has been successfully employed to target kinases in several key pathways implicated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indolinone This compound Inhibitor Indolinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Indolinone This compound Inhibitor Indolinone->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted for a high-throughput screening format to identify and characterize small molecule inhibitors of protein kinases.

Materials:

  • Recombinant Kinase (e.g., Aurora A, c-Src, VEGFR2)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final concentrations of kinase, substrate, and ATP should be optimized for each specific kinase.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Initiate Initiate Reaction with ATP Reaction_Setup->Initiate Incubate_1 Incubate (e.g., 60 min) Initiate->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent & Generate Luminescence Incubate_2->Detect_Signal Incubate_3 Incubate (30-60 min) Detect_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze End End Analyze->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell Viability Assay (MTT or SRB Assay)

This protocol measures the cytotoxic or cytostatic effects of the this compound derivatives on cancer cell lines.

Materials:

  • Cancer Cell Lines (e.g., HeLa, MCF-7, HCT116)

  • Cell Culture Medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test Compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization Buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Tris base solution (for SRB assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay Development (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Assay Development (SRB):

    • Fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid and allow them to air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat_Cells Treat Cells with Compounds Adhere->Treat_Cells Incubate Incubate (e.g., 48-72 hours) Treat_Cells->Incubate Develop_Assay Develop Assay (MTT or SRB) Incubate->Develop_Assay Read_Absorbance Measure Absorbance Develop_Assay->Read_Absorbance Analyze Analyze Data (GI50) Read_Absorbance->Analyze End End Analyze->End

Caption: Cell Viability Assay Workflow.

Conclusion

The this compound scaffold represents a highly fruitful starting point for the development of novel protein kinase inhibitors. The information and protocols provided herein offer a comprehensive guide for researchers aiming to synthesize, evaluate, and characterize new chemical entities based on this versatile chemical framework. By systematically applying these methodologies, the scientific community can continue to advance the discovery of potent and selective kinase inhibitors for the treatment of cancer and other diseases.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Benzylideneindolin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 2-benzylideneindolin-3-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What are the primary reasons for this?

A1: this compound derivatives are often characterized by a planar, rigid structure with a significant number of hydrophobic aromatic rings. This molecular architecture can lead to strong intermolecular π-π stacking and hydrogen bonding in the crystal lattice, making it energetically unfavorable for water molecules to solvate the compound. The lack of easily ionizable groups in many derivatives further contributes to their poor aqueous solubility.

Q2: What are the most common strategies to improve the solubility of these derivatives?

A2: Several techniques can be employed, broadly categorized into physical and chemical modifications. Common physical methods include particle size reduction (micronization and nanosuspension), solid dispersions, and co-crystallization. Chemical modifications often involve creating prodrugs or adjusting the pH of the formulation if the molecule has ionizable functional groups.

Q3: How much of an improvement in solubility can I expect from these techniques?

A3: The degree of solubility enhancement is highly dependent on the specific derivative and the chosen method. For instance, converting a parent drug to a salt or a prodrug can increase solubility by several orders of magnitude. A study on pyrazolo[3,4-d]pyrimidine compounds, which can have similar solubility challenges, showed that a prodrug approach increased solubility by 600-fold.[1] Similarly, forming inclusion complexes with cyclodextrins has been shown to increase the aqueous solubility of poorly soluble compounds significantly.

Q4: Are there any computational tools that can help predict the solubility of my derivatives?

A4: Yes, several in silico tools and software packages can predict physicochemical properties, including solubility (LogS). For example, the SwissADME database can provide calculated LogS and LogP values, which can guide your experimental design by identifying derivatives with potentially better solubility profiles.[2]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During In Vitro Assays

Possible Cause: The compound's concentration in the assay medium exceeds its thermodynamic solubility, leading to precipitation. This is a common issue when moving from a stock solution in an organic solvent (like DMSO) to an aqueous buffer.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before running your full assay, perform a kinetic solubility assessment in the specific assay buffer. This will help you identify the maximum concentration your compound can tolerate under the assay conditions without precipitating.

  • Use of Co-solvents: If the assay allows, consider using a small percentage of a water-miscible co-solvent (e.g., ethanol, PEG 400) in your final assay medium. However, be cautious as co-solvents can sometimes interfere with biological assays.

  • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.[3][4][5] Adding a suitable cyclodextrin (e.g., HP-β-CD) to your assay buffer can help keep the compound in solution.

  • pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For a weakly acidic compound, increasing the pH will increase solubility, while for a weakly basic compound, decreasing the pH will have the same effect.

Issue 2: Poor and Variable Bioavailability in Animal Studies

Possible Cause: The low aqueous solubility of the compound is likely leading to dissolution rate-limited absorption in the gastrointestinal tract. This can result in low overall exposure and high variability between subjects.

Troubleshooting Steps:

  • Formulation as a Nanosuspension: Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, which can significantly improve the absorption rate and bioavailability.

  • Solid Dispersion Formulation: Dispersing the compound in a hydrophilic carrier at a molecular level can enhance its dissolution rate. This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Prodrug Approach: Synthesizing a more soluble prodrug that is converted to the active parent compound in vivo is a highly effective strategy to overcome poor bioavailability.[1] Common prodrug strategies involve adding polar functional groups like phosphates or amino acids.[1]

Quantitative Data on Solubility

The aqueous solubility of this compound derivatives is typically low. The following table presents calculated solubility data for two example derivatives from the SwissADME database.[2]

CompoundStructureLogSPredicted Solubility Class
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-oneCl-substituted-4.65Poorly soluble
(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-oneNO2-substituted-4.11Moderately soluble

Note: LogS is the base-10 logarithm of the molar solubility in water.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by the Nanoprecipitation Method

This protocol describes a general procedure for preparing a nanosuspension of a poorly water-soluble this compound derivative.

Materials:

  • This compound derivative

  • Organic solvent (e.g., acetone, DMSO)

  • Aqueous phase (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, PVP K-30)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the this compound derivative in a suitable organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous phase.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The drug will precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-speed homogenization or sonication to further reduce the particle size and ensure a narrow size distribution.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Co-crystallization by Solvent Evaporation

This protocol outlines a general method for preparing co-crystals of a this compound derivative with a suitable co-former.

Materials:

  • This compound derivative

  • Co-former (e.g., a pharmaceutically acceptable carboxylic acid or amide)

  • Solvent or solvent mixture in which both components are soluble

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Stoichiometric Mixture: Prepare a solution by dissolving stoichiometric amounts of the this compound derivative and the co-former in a suitable solvent.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a crystallization dish covered with a perforated lid to control the evaporation rate.

  • Fast Evaporation (Alternative): Alternatively, the solvent can be removed more rapidly using a rotary evaporator.

  • Crystal Collection: Collect the resulting solid material.

  • Characterization: Characterize the solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of a new co-crystal phase.

Visualizations

experimental_workflow cluster_nanosuspension Nanosuspension Workflow A Dissolve Drug in Organic Solvent C Mix Organic and Aqueous Phases A->C B Dissolve Stabilizer in Water B->C D High-Pressure Homogenization C->D E Solvent Evaporation D->E F Nanosuspension E->F

Caption: A typical workflow for preparing a nanosuspension.

prodrug_concept Parent Poorly Soluble This compound Prodrug Soluble Prodrug (e.g., with phosphate group) Parent->Prodrug Chemical Modification Active Active Drug at Target Site Prodrug->Active In Vivo (Enzymatic Cleavage)

Caption: The prodrug strategy for improving solubility.

signaling_pathway_inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Pathway Downstream Signaling (e.g., MAPK pathway) Receptor->Pathway Drug This compound Derivative Drug->Receptor Inhibition Response Cell Proliferation, Angiogenesis Pathway->Response

Caption: Inhibition of a signaling pathway by a this compound derivative.

References

Technical Support Center: Separation of E/Z Isomers of 3-(Benzylidene)-2-oxo-indoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of E/Z isomers of 3-(benzylidene)-2-oxo-indoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3-(benzylidene)-2-oxo-indoline, and what is the typical outcome regarding its isomeric composition?

The most common and straightforward method for synthesizing 3-(benzylidene)-2-oxo-indoline is the Knoevenagel condensation of 2-oxindole with benzaldehyde. This reaction is typically carried out in a solvent like ethanol with a basic catalyst such as piperidine or pyrrolidine. A common issue with this synthesis is that it often results in a mixture of both E and Z geometric isomers.[1] The ratio of these isomers can be influenced by reaction conditions such as temperature and catalyst choice.

Q2: How can I distinguish between the E and Z isomers of 3-(benzylidene)-2-oxo-indoline?

The most definitive method for distinguishing between the E and Z isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using 1H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • For the Z-isomer: A Nuclear Overhauser Effect (NOE) is observed between the vinyl proton (=CH-) and the proton at the C4 position of the oxindole ring.

  • For the E-isomer: An NOE is observed between the ortho-protons (C2' and C6') of the benzylidene ring and the proton at the C4 position of the oxindole ring.[2]

Additionally, the vinyl proton of the Z-isomer typically appears at a slightly downfield chemical shift compared to the E-isomer due to the deshielding effect of the nearby carbonyl group at the C2 position of the oxindole ring.[2]

Q3: What factors can cause the interconversion (isomerization) of the E and Z isomers?

The E/Z isomers of 3-(benzylidene)-2-oxo-indoline can interconvert, especially in solution. This isomerization is a critical factor to consider during separation and storage. The main factors influencing this process are:

  • Light: Exposure to light, including ambient laboratory light and UV radiation, can promote photoisomerization, often leading to a photostationary state with a specific E/Z ratio.[3][4]

  • Solvents: The polarity of the solvent can affect the rate of isomerization and the equilibrium position between the two isomers.[3]

  • Temperature: Thermal energy can facilitate the rotation around the C=C double bond, leading to isomerization.

  • pH (Acids and Bases): The presence of acidic or basic conditions can catalyze the isomerization process.[2]

It is crucial to be aware of these factors to minimize unwanted isomerization during your separation experiments. For instance, conducting separations in the dark or using light-protective vials can be beneficial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of E/Z isomers of 3-(benzylidene)-2-oxo-indoline.

Chromatographic Separation Issues

Problem 1: Poor or no separation of E/Z isomers on silica gel column chromatography.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to differentiate between the subtle polarity differences of the E and Z isomers.

    • Solution: A shallow gradient of ethyl acetate in hexane is often effective. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation closely using Thin Layer Chromatography (TLC) with the same solvent system to find the optimal eluent composition for separation.[1]

  • Possible Cause 2: On-column Isomerization. The silica gel surface, being slightly acidic, can catalyze the interconversion of the isomers on the column, leading to broad or overlapping peaks.

    • Solution 1: Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a neutral or basic additive like triethylamine (0.1-1%) before packing the column.

    • Solution 2: Consider using a different stationary phase, such as alumina (neutral or basic), which may be less likely to induce isomerization.

Problem 2: Co-elution or poor resolution of isomers during High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 1: Suboptimal Mobile Phase. The mobile phase composition may not be providing sufficient selectivity for the two isomers.

    • Solution (Reversed-Phase): If using a C18 column, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and varying the water/organic ratio. Isocratic elution with a carefully optimized mobile phase is often successful for separating geometric isomers.[5]

    • Solution (Normal-Phase): Normal-phase HPLC can sometimes offer better selectivity for geometric isomers.[5] Experiment with different mixtures of non-polar solvents (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Possible Cause 2: On-column Isomerization. Similar to column chromatography, the stationary phase or mobile phase conditions in HPLC can cause interconversion.

    • Solution: Adjusting the pH of the mobile phase (if using reversed-phase with a buffer) can sometimes suppress isomerization. Operating at a lower temperature may also reduce the rate of on-column interconversion.

Problem 3: Appearance of a third peak or shoulder during chromatography of a pure isomer.

  • Possible Cause: Isomerization in the Autosampler or on the Column. The pure isomer may be converting to the other isomer while waiting in the autosampler or during the chromatographic run.

    • Solution 1: Minimize the time the sample spends in the autosampler before injection. Use light-protective vials if the isomerization is light-induced.

    • Solution 2: Ensure the injection solvent is compatible with the mobile phase and does not promote isomerization. Whenever possible, dissolve the sample in the initial mobile phase.

    • Solution 3: Lowering the column temperature can help to minimize on-column isomerization.

Crystallization-Based Separation Issues

Problem: Difficulty in obtaining pure isomers through fractional crystallization.

  • Possible Cause 1: Similar Solubilities. The E and Z isomers may have very similar solubilities in the chosen solvent, making separation by fractional crystallization inefficient.

    • Solution: Screen a wide range of solvents with varying polarities. The literature suggests that the E and Z isomers of 3-(benzylidene)-2-oxo-indoline derivatives can have significantly different crystal structures and melting points, which often correlates with differences in solubility.[3]

  • Possible Cause 2: Isomerization in Solution. During the time it takes for crystallization to occur, the isomers may be interconverting in the solution, leading to co-crystallization or impure crystals.

    • Solution: Attempt to perform the crystallization at a lower temperature to reduce the rate of isomerization. Also, protect the solution from light during the crystallization process.

Experimental Protocols

Protocol 1: Separation of E/Z Isomers by Column Chromatography

This protocol provides a general guideline for the separation of E/Z isomers of 3-(benzylidene)-2-oxo-indoline using silica gel chromatography.

  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the crude mixture of E/Z isomers in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.[1]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). A very shallow gradient is recommended for optimal separation.

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze them by TLC to identify the fractions containing the separated isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure.

  • Confirmation of Isomer Identity:

    • Confirm the identity of the separated isomers using 1H NMR and NOESY analysis as described in the FAQs.

Data Presentation

Table 1: Example of Column Chromatography Elution Gradient

StepHexane (%)Ethyl Acetate (%)Volume
19552 x Column Volume
290103 x Column Volume
385153 x Column Volume
48020Until both isomers have eluted

Note: This is an example gradient and may need to be optimized for your specific mixture and column dimensions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization synthesis Knoevenagel Condensation (2-oxindole + benzaldehyde) mixture E/Z Isomer Mixture synthesis->mixture Yields column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) mixture->column_chrom Method 1 hplc HPLC (Reversed or Normal Phase) mixture->hplc Method 2 crystallization Fractional Crystallization mixture->crystallization Method 3 pure_e Pure E-Isomer column_chrom->pure_e pure_z Pure Z-Isomer column_chrom->pure_z hplc->pure_e hplc->pure_z crystallization->pure_e crystallization->pure_z nmr NMR Analysis (1H, NOESY) pure_e->nmr Confirm Structure pure_z->nmr Confirm Structure

Caption: Workflow for the synthesis, separation, and analysis of E/Z isomers.

Troubleshooting_Logic cluster_column Column Chromatography cluster_hplc HPLC start Poor Isomer Separation cc_cause1 Inappropriate Solvent? start->cc_cause1 hplc_cause1 Suboptimal Mobile Phase? start->hplc_cause1 cc_sol1 Optimize Gradient (Shallow Hexane/EtOAc) cc_cause1->cc_sol1 cc_cause2 On-column Isomerization? cc_cause1->cc_cause2 cc_sol2 Neutralize Silica Use Alumina cc_cause2->cc_sol2 hplc_sol1 Vary Organic Modifier Try Normal Phase hplc_cause1->hplc_sol1 hplc_cause2 On-column Isomerization? hplc_cause1->hplc_cause2 hplc_sol2 Adjust pH Lower Temperature hplc_cause2->hplc_sol2

Caption: Troubleshooting logic for poor chromatographic separation of isomers.

References

troubleshooting low yields in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Knoevenagel condensation reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knoevenagel condensation reaction is resulting in a low yield. What are the most common causes?

Low yields in a Knoevenagel condensation can stem from several factors. The most common issues are related to the choice of catalyst, solvent, incomplete reaction, or side reactions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Q2: How does the choice of catalyst impact the reaction yield?

The catalyst is crucial in the Knoevenagel condensation, which is typically a base-catalyzed reaction.[1][2] Using a base that is too strong can lead to self-condensation of the aldehyde or ketone starting material, thus reducing the yield of the desired product.[1][3] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1][4] The optimal catalyst often depends on the specific substrates being used. For instance, L-proline has been shown to be an effective catalyst in certain reactions.[5]

Q3: Can the solvent choice affect my reaction outcome?

Yes, the solvent plays a significant role in the Knoevenagel condensation. The polarity of the solvent can influence the reaction rate and yield.[6][7] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions and selectivities in short reaction times.[6] In some cases, protic polar solvents like ethanol can also be effective.[8] Interestingly, water has been successfully used as a solvent, promoting green chemistry principles.[9][10] Nonpolar solvents such as toluene and diethyl ether may lead to longer reaction times.[6]

Q4: My reaction seems to stop before all the starting material is consumed. What can I do?

Incomplete conversion can be a major contributor to low yields. Here are a few things to consider:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction time.

  • Temperature: The reaction temperature can significantly impact the rate of reaction. While many Knoevenagel condensations proceed at room temperature, some may require heating to go to completion.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[1][11] This water can sometimes inhibit the reaction or lead to reversible reactions, lowering the yield. Removing water, for instance by azeotropic distillation with a Dean-Stark trap or by using molecular sieves, can drive the reaction to completion.[11]

Q5: I suspect side reactions are occurring. What are the common side reactions and how can I minimize them?

The most common side reaction is the self-condensation of the aldehyde or ketone, particularly when using a strong base.[1] To minimize this, use a weak base catalyst. Another potential issue is the Michael addition of the active methylene compound to the α,β-unsaturated product. This can be more prevalent with highly reactive methylene compounds and extended reaction times. Optimizing the stoichiometry of the reactants (e.g., using a slight excess of the carbonyl compound) can sometimes help.

Q6: Are there any specific considerations for the reactivity of my starting materials?

Yes, the nature of your aldehyde/ketone and active methylene compound is critical.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive and give higher yields than ketones in Knoevenagel condensations.[11][12]

  • Steric Hindrance: Sterically hindered aldehydes or ketones may react more slowly or require more forcing conditions.[13][14]

  • Active Methylene Compound: The acidity of the active methylene compound is important. The methylene group should be activated by two electron-withdrawing groups (e.g., in diethyl malonate, ethyl acetoacetate, or malononitrile) to facilitate deprotonation by a weak base.[1][11]

Data Presentation

Table 1: Effect of Different Solvents on Knoevenagel Condensation Yield

SolventPolarityTypical Yield (%)Typical Reaction Time
TolueneNonpolar61-99Hours
Diethyl EtherNonpolar61-99Hours
MethanolProtic PolarPoorSlow
EthanolProtic PolarGoodVaries
AcetonitrileAprotic Polar81-9915 min
DMFAprotic Polar81-9915 min
WaterPolarGood-ExcellentVaries

Note: Yields and reaction times are indicative and can vary significantly based on the specific reactants and catalysts used. Data compiled from multiple sources.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Weak Base Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).

  • Add the active methylene compound (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1 equivalent) and the active methylene compound (1 to 1.2 equivalents) to the flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).

  • Work up the reaction as described in Protocol 1.

Mandatory Visualization

Below are diagrams illustrating the troubleshooting workflow for low yields in a Knoevenagel condensation.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation check_catalyst 1. Review Catalyst Choice start->check_catalyst catalyst_strong Is the base too strong? (e.g., NaOH, alkoxides) check_catalyst->catalyst_strong use_weak_base Switch to a weaker base (e.g., piperidine, pyridine) catalyst_strong->use_weak_base Yes check_solvent 2. Evaluate Solvent catalyst_strong->check_solvent No use_weak_base->check_solvent solvent_polarity Is the solvent polarity optimal? check_solvent->solvent_polarity change_solvent Try aprotic polar (DMF, MeCN) or protic polar (EtOH) solvents solvent_polarity->change_solvent No check_conditions 3. Assess Reaction Conditions solvent_polarity->check_conditions Yes change_solvent->check_conditions incomplete_rxn Is the reaction incomplete? check_conditions->incomplete_rxn increase_time_temp Increase reaction time and/or temperature incomplete_rxn->increase_time_temp Yes remove_water Is water being removed? incomplete_rxn->remove_water No increase_time_temp->remove_water use_dean_stark Use Dean-Stark trap or molecular sieves remove_water->use_dean_stark No check_reactants 4. Examine Reactants remove_water->check_reactants Yes use_dean_stark->check_reactants reactant_reactivity Are reactants sterically hindered or is a ketone being used? check_reactants->reactant_reactivity more_forcing_cond Use more forcing conditions or a more reactive methylene compound reactant_reactivity->more_forcing_cond Yes end Improved Yield reactant_reactivity->end No more_forcing_cond->end

Caption: Troubleshooting workflow for low yields.

Knoevenagel_Reaction_Workflow start Start reactants Combine Aldehyde/Ketone, Active Methylene Compound, Solvent, and Catalyst start->reactants reaction Stir at appropriate temperature reactants->reaction monitor Monitor reaction progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up monitor->workup Complete isolation Isolate Product (Filtration/Extraction) workup->isolation purification Purify Product (Recrystallization/ Chromatography) isolation->purification end Final Product purification->end

Caption: General experimental workflow.

References

Technical Support Center: Purification of 2-Benzylideneindolin-3-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-benzylideneindolin-3-one analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The two most common and effective purification techniques for this class of compounds are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the physical properties of the analog (e.g., crystallinity).

Q2: My purified product is an oil instead of a solid. What can I do?

A2: "Oiling out" is a common issue. Here are several troubleshooting steps:

  • For Recrystallization:

    • Increase Solvent Volume: You may have used too little solvent, causing the compound to come out of solution above its melting point. Try redissolving the oil in a slightly larger volume of the hot solvent and cool it slowly.

    • Change Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point or use a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid, then heat to clarify and cool slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to provide a nucleation site.

  • After Column Chromatography: If the product elutes as an oil, it may be due to residual solvent. Try removing the solvent under high vacuum for an extended period. If it remains an oil, it may be an amorphous solid or a low-melting compound. Attempting trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification.

Q3: I am having difficulty separating the E and Z isomers of my compound. What strategies can I employ?

A3: The separation of E/Z isomers of this compound analogs can be challenging due to their similar polarities. Here are some approaches:

  • Column Chromatography:

    • Optimize Solvent System: A shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate) can improve separation.

    • Modified Stationary Phase: In some cases, using silica gel impregnated with silver nitrate (AgNO₃) can enhance the separation of isomers due to the differential interaction of the silver ions with the π-systems of the isomers.

    • Alternative Solvents: For some analogs, a different solvent system, such as dichloromethane/ethyl ether, has been shown to be effective.[1]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard column chromatography for separating stubborn isomer pairs.

Q4: My yield after purification is very low. How can I improve it?

A4: Low recovery can stem from several factors:

  • During Recrystallization:

    • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

  • During Column Chromatography:

    • Incorrect Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not elute completely. Optimize the solvent system using thin-layer chromatography (TLC) beforehand.

    • Column Overloading: Using too much crude product for the amount of silica gel can lead to poor separation and product loss. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Product is an oil - Compound is low-melting or amorphous.- Incorrect solvent for recrystallization.- Supersaturation above melting point.- Attempt trituration with a non-polar solvent (e.g., hexane).- Change recrystallization solvent to one with a lower boiling point.- Use a mixed-solvent system for recrystallization.- Cool the recrystallization solution very slowly.
Poor separation of E/Z isomers - Isomers have very similar polarity.- Use a shallow gradient in column chromatography.- Employ a modified stationary phase (e.g., AgNO₃-impregnated silica).- Utilize preparative HPLC for difficult separations.
Low yield - Use of excess solvent in recrystallization.- Product loss during transfer or filtration.- Inefficient elution in column chromatography.- Use the minimum amount of hot solvent for recrystallization.- Wash crystals with ice-cold solvent.- Optimize eluent polarity for column chromatography based on TLC analysis.
Colored impurities remain - Impurities co-elute with the product.- Impurities are trapped in the crystal lattice.- Add activated charcoal to the hot solution during recrystallization (use with caution as it can adsorb the product).- Re-purify using a different solvent system for chromatography or recrystallization.
No crystals form upon cooling - Solution is not saturated (too much solvent).- Supersaturation.- Evaporate some of the solvent and attempt to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and should be optimized for each specific analog, primarily by adjusting the solvent system based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane). The optimal gradient will depend on the specific compound and its impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Typical Solvent Systems for Column Chromatography:

Compound TypeEluent SystemTypical Ratio (v/v)Reference
Unsubstituted this compoundHexane / Ethyl Acetate90:10[2]
4-Methylbenzylidene analogHexane / Ethyl Acetate90:10[2]
4-Nitrobenzylidene analogHexane / Ethyl Acetate90:10[2]
4-Bromobenzylidene analogHexane / Ethyl Acetate90:10[2]
E/Z isomers of nitro-substituted analogsDichloromethane / Ethyl Ether3:1[1]
Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, ethanol/water mixtures, and acetic acid are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Common Solvents for Recrystallization:

Solvent(s)Comments
EthanolA good general-purpose solvent for many analogs.
Acetic AcidCan be effective but may be difficult to remove completely.
Ethanol / WaterA versatile mixed-solvent system; adjust the ratio to optimize solubility.
Hexane / AcetoneAnother useful mixed-solvent pair.

Visualized Workflows

PurificationWorkflow cluster_start Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Complex Mixture Recrystallize Recrystallization TLC->Recrystallize Crystalline Solid with Minor Impurities Pure Pure Product Column->Pure Recrystallize->Pure Analysis Purity & Structural Analysis (NMR, MS, etc.) Pure->Analysis

Caption: General workflow for the purification of this compound analogs.

TroubleshootingTree Start Impure Product Q1 Is the product an oil? Start->Q1 A1_Yes Troubleshoot Oiling Out Q1->A1_Yes Yes Q2 Are E/Z isomers present? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Isomer Separation Q2->A2_Yes Yes Q3 Is the yield low? Q2->Q3 No A2_Yes->Q3 A3_Yes Improve Recovery Technique Q3->A3_Yes Yes Success Pure Product Q3->Success No A3_Yes->Success

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Enhancing the Bioavailability of 2-Benzylideneindolin-3-one Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on overcoming challenges associated with the oral bioavailability of 2-benzylideneindolin-3-one derivatives. This class of compounds, often investigated as potent kinase inhibitors, frequently exhibits poor aqueous solubility, which is a primary obstacle to achieving therapeutic efficacy via oral administration.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why do this compound compounds often exhibit low oral bioavailability?

A1: The low oral bioavailability of this compound class is typically due to their poor aqueous solubility.[1][3] According to the Biopharmaceutics Classification System (BCS), many of these molecules fall into Class II, which is characterized by low solubility and high membrane permeability.[4] For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids.[5] Insufficient solubility leads to a slow dissolution rate, limiting the amount of drug available for absorption across the intestinal wall, even if the compound itself can easily pass through membranes.[4][5]

Q2: What are the primary formulation strategies to enhance the bioavailability of these compounds?

A2: The main goal is to improve the solubility and dissolution rate of the drug.[6] Several established strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a molecular level.[4][7][8] This technique can reduce drug particle size to a minimum, improve wettability, and present the drug in a higher-energy amorphous state, all of which enhance dissolution.[7][9][10]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[5][11] Techniques include micronization and the formation of nanosuspensions.[11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are significantly more water-soluble.[13][14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption.[1][12] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can form fine emulsions in the gut, facilitating drug solubilization and absorption.[5]

Q3: How does a solid dispersion improve drug bioavailability?

A3: A solid dispersion enhances bioavailability through several mechanisms. First, it reduces the drug's particle size to a molecular or nano-level, dramatically increasing the surface area available for dissolution.[8][9] Second, the presence of a hydrophilic carrier improves the wettability of the hydrophobic drug.[7][9] Finally, the drug is often trapped in an amorphous (non-crystalline) state, which has higher energy and greater solubility than its stable crystalline form, as no energy is needed to break the crystal lattice during dissolution.[4][9][10]

Q4: What is the mechanism behind cyclodextrin complexation?

A4: Cyclodextrins (CDs) act as molecular hosts, encapsulating a hydrophobic "guest" molecule (the drug) within their lipophilic central cavity.[15][16] This non-covalent inclusion complex shields the hydrophobic drug from the aqueous environment, while the hydrophilic exterior of the CD interacts with water, rendering the entire complex water-soluble.[13][15] This process is a dynamic equilibrium; as the complex dissolves and the free drug is absorbed, more drug is released from the complex to maintain equilibrium, effectively increasing the concentration of dissolved drug at the absorption site.[15]

Troubleshooting Guides

Problem: My in vitro dissolution is poor, even after creating a solid dispersion.

Possible CauseRecommended Solution
Incorrect Carrier Selection The drug and carrier may not be miscible, or the carrier does not provide sufficient hydrophilicity. Screen a panel of carriers (e.g., PVP, HPMC, Soluplus®) to find one with optimal miscibility and solubilization capacity for your specific compound.
Drug Recrystallization The amorphous drug within the dispersion may have converted back to its less soluble crystalline form.[10] Verify the physical state using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). If recrystallization has occurred, consider adding a crystallization inhibitor or selecting a different carrier polymer that raises the glass transition temperature (Tg) of the mixture.[10]
Suboptimal Drug-to-Carrier Ratio The amount of carrier may be insufficient to molecularly disperse the drug, leading to the presence of undissolved drug crystals. Prepare dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) and re-evaluate dissolution profiles.
Ineffective Preparation Method The chosen method (e.g., solvent evaporation, hot-melt extrusion) may not have achieved true molecular dispersion.[8] For the solvent evaporation method, ensure a common solvent is used and that evaporation is rapid enough to prevent phase separation. For hot-melt extrusion, optimize temperature and shear forces.

Problem: I see high variability in my in vivo pharmacokinetic (PK) study.

Possible CauseRecommended Solution
Food Effects The absorption of many poorly soluble drugs is highly sensitive to the presence of food.[1][3] Ensure strict control over the feeding state of the animals (e.g., overnight fasting) as specified in the study protocol.[17] Compare results from fed and fasted states to characterize any food effect.
Formulation Instability in GI Fluids The formulation may not be stable in the varying pH and enzymatic conditions of the gastrointestinal tract, leading to premature drug precipitation. Test the stability and dissolution of your formulation in simulated gastric and intestinal fluids (FaSSIF, FeSSIF).[8]
Inter-animal Physiological Differences Natural variations in gastric emptying, intestinal transit time, and metabolic enzyme expression can contribute to variability.[2] Increase the number of animals per group to improve statistical power. Ensure the animal model is appropriate and that all study procedures are performed consistently.[17]
Pre-systemic (First-Pass) Metabolism 2-benzylideneindolin-3-ones are often kinase inhibitors, which can be subject to significant metabolism by cytochrome P450 enzymes (like CYP3A4) in the gut wall and liver.[2] This can lead to variable bioavailability.[2] Consider in vitro metabolic stability assays (e.g., liver microsomes) to assess this risk. If metabolism is high, formulation strategies may need to be combined with chemical approaches like prodrugs.

Data Presentation: Bioavailability Enhancement Examples

The following table summarizes representative data from studies on poorly soluble drugs, illustrating the potential improvements achievable with various formulation technologies.

Formulation StrategyDrug ExampleCarrier/ExcipientKey FindingReference
Solid Dispersion RitonavirPovidone (PVP)The solid dispersion, prepared by the solvent evaporation method, showed significantly higher in vitro drug release compared to the pure drug.[8][8]
Lipophilic Salt Formulation Cabozantinib (Kinase Inhibitor)Docusate salt with lipid-based formulation~2-fold increase in oral absorption in rats compared to the standard form.[1][18][19][1][18][19]
Cyclodextrin Complex ItraconazoleHydroxypropyl-β-cyclodextrin (HP-β-CD)Inclusion complexes significantly improved the aqueous solubility and subsequent bioavailability of the drug.[13][13]
Nanosuspension Generic BCS Class II DrugSurfactant/StabilizerReduction in particle size to the sub-micron level increases surface area, leading to enhanced dissolution velocity and bioavailability.[12][12]

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing cluster_3 Phase 4: Outcome Start Compound with Low Bioavailability BCS Determine BCS Class (Solubility & Permeability) Start->BCS PhysChem Characterize Physicochemical Properties (pKa, LogP, m.p.) BCS->PhysChem Select Select Enhancement Strategy PhysChem->Select SD Solid Dispersion Select->SD Nano Nanonization Select->Nano CD Cyclodextrin Complex Select->CD Lipid Lipid-Based System Select->Lipid Formulate Formulation Development & Optimization SD->Formulate Nano->Formulate CD->Formulate Lipid->Formulate Invitro In Vitro Dissolution & Stability Testing Formulate->Invitro Invivo In Vivo Pharmacokinetic Study (Rodent Model) Invitro->Invivo Result Bioavailability Enhanced? Invivo->Result Success Proceed to Further Development Result->Success Yes Fail Re-evaluate Strategy Result->Fail No Fail->Select G Start In Vivo Study Shows Low/Variable Bioavailability CheckDissolution Was In Vitro Dissolution Adequate? Start->CheckDissolution CheckMetabolism Assess In Vitro Metabolic Stability (Liver Microsomes) CheckDissolution->CheckMetabolism Yes Reformulate Reformulate: - Change Carrier/Excipient - Optimize Drug Load - Change Technique CheckDissolution->Reformulate No Prodrug High Metabolism Likely Limiting Bioavailability. Consider Prodrug Approach. CheckMetabolism->Prodrug Poor Stability Permeability Low Permeability is a Potential Issue. (BCS Class III/IV) CheckMetabolism->Permeability Good Stability G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor This compound (Kinase Inhibitor) Inhibitor->RTK Inhibits Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response

References

Validation & Comparative

A Comparative Analysis of 2-Benzylideneindolin-3-one Scaffolds with Sunitinib and Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison between the established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib, and the emerging potential of compounds based on the 2-benzylideneindolin-3-one scaffold. While Sunitinib and Sorafenib are approved anticancer agents that primarily function as ATP-competitive inhibitors of various kinases, derivatives of the this compound structure are being explored as potential allosteric inhibitors, presenting a different modality for kinase regulation.

Chemical Structures

The foundational structures of these compounds dictate their interaction with target proteins.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound [Image of this compound structure]C₁₅H₁₁NO221.25[1]
Sunitinib [Image of Sunitinib structure]C₂₂H₂₇FN₄O₂398.47[2]
Sorafenib [Image of Sorafenib structure]C₂₁H₁₆ClF₃N₄O₃464.82[3]

Note: this compound represents a core scaffold; its derivatives feature various substitutions that determine biological activity.[4]

Mechanism of Action and Target Signaling Pathways

Sunitinib and Sorafenib act as multi-kinase inhibitors, primarily by competing with ATP at the kinase domain. In contrast, certain this compound derivatives are being investigated as allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket.

Sunitinib

Sunitinib is an oral multi-kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs).[5][6] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[5][7] By inhibiting these receptors, Sunitinib effectively reduces tumor vascularization and can induce cancer cell apoptosis.[5] It also inhibits other kinases such as c-KIT, FLT3, RET, and CSF-1R.[6][8] This broad-spectrum activity makes it effective in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K MAPK RAS/MAPK Pathway VEGFR->MAPK PDGFR PDGFR PDGFR->PI3K PDGFR->MAPK cKIT c-KIT cKIT->PI3K cKIT->MAPK Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Sunitinib inhibits multiple RTKs at the cell surface.
Sorafenib

Sorafenib is a kinase inhibitor with a dual mechanism of action.[9] It inhibits the Raf/MEK/ERK signaling pathway, which is critical for tumor cell proliferation, and also targets VEGFR and PDGFR to inhibit tumor angiogenesis.[9][10] Sorafenib is unique in its potent inhibition of Raf-1 and B-Raf serine/threonine kinases.[11] This dual action on both tumor cells and the tumor vasculature contributes to its efficacy in treating hepatocellular carcinoma (HCC) and advanced renal cell carcinoma.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits Raf Raf-1 / B-Raf Sorafenib->Raf Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_aurka Aurora A Kinase (AURKA) AURKA AURKA (Inactive) AURKA_Active AURKA (Active) AURKA->AURKA_Active Autophosphorylation Phosphorylation Substrate Phosphorylation AURKA_Active->Phosphorylation Derivative This compound Derivative (e.g., AK34) Derivative->AURKA Allosteric Inhibition TPX2 TPX2 TPX2->AURKA Activates Mitosis Mitotic Progression Phosphorylation->Mitosis G A High-Throughput Screening (Biochemical Kinase Assays) B Hit Identification (Potent Compounds) A->B C Lead Optimization (Structure-Activity Relationship) B->C D Cell-Based Assays (Viability, Proliferation) C->D D->C Feedback E Mechanism of Action Studies (Western Blot for Pathway Targets) D->E E->C Feedback F In Vivo Studies (Xenograft Models) E->F G Candidate Drug F->G

References

A Comparative Guide to the Structure-Activity Relationship of (E)-3-Benzylideneindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-benzylideneindolin-2-one, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their potential as anticancer agents through the inhibition of key cellular targets including Aurora A kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), c-Src kinase, and tubulin polymerization. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel and potent therapeutic agents.

I. Comparative Biological Activity

The biological efficacy of (E)-3-benzylideneindolin-2-one derivatives is profoundly influenced by the nature and position of substituents on both the indolin-2-one core and the benzylidene moiety. The following tables summarize the inhibitory activities of representative derivatives against various kinases and cancer cell lines.

Table 1: Inhibition of Aurora A Kinase by (E)-3-benzylideneindolin-2-one Derivatives
Compound IDR1 (indolin-2-one)R2 (benzylidene)IC50 (µM) vs. Aurora ACitation
AK06 H4-OH, 3-OCH358.12 (MDA-MB-231)[1]
AK09 H2,4-diOHStronger than Tripolin A[1][2]
AK10 H3,4-diOH-[1]
AK34 H3-OH, 4,5-diOCH31.68[1][2]
AK35 H3,5-diOHStronger than Tripolin A[1][2]
Tripolin A H2-OH, 4-N(CH3)21.5 (literature)[1]
MLN8237 --Orthosteric Inhibitor[1]

Key SAR Insights for Aurora A Kinase Inhibition:

  • The presence of hydroxyl groups on the benzylidene ring is crucial for activity.

  • Compounds with multiple hydroxyl or methoxy groups (AK34, AK35, AK09) exhibit potent inhibitory effects.[1][2]

  • Modifications on the indolin-2-one ring, such as N-methylation, have been explored to modulate activity.

Table 2: Inhibition of Receptor Tyrosine Kinases (VEGFR, etc.)
CompoundTargetIC50 (nM)Citation
Sorafenib VEGFR-23.12[3]
Compound 23j VEGFR-23.7[3]
Compound 23a VEGFR-25.8 - 11.8[3]
Compound 23d VEGFR-25.8 - 11.8[3]
Compound 23h VEGFR-25.8 - 11.8[3]

Key SAR Insights for Receptor Tyrosine Kinase Inhibition:

  • The indolin-2-one scaffold serves as a versatile backbone for designing potent VEGFR-2 inhibitors.

  • Specific substitutions on the benzylidene and indolin-2-one rings can lead to highly potent compounds, with some exhibiting potency comparable to the approved drug Sorafenib.[3]

Table 3: Inhibition of c-Src Kinase
CompoundR (benzylidene)% Inhibition @ 10 µMIC50 (µM)Citation
Indolinone 7 -77-84%-[4]
Indolinone 8 -77-84%-[4]
Indolinone 9 -77-84%-[4]
Triazolo-triazine 13 -90%-[4]

Key SAR Insights for c-Src Kinase Inhibition:

  • The indolinone scaffold is a promising starting point for developing c-Src inhibitors.[4]

  • The presence of an amino group appears to enhance affinity for the ATP-binding site of c-Src.[4]

  • Bulkier substituents on the benzylidene ring can improve interactions within the enzymatic pocket.[4]

Table 4: Inhibition of Tubulin Polymerization and Anticancer Activity

| Compound | R (benzylidene) | Target Cell Line | IC50 (µM) | Citation | | :--- | :--- | :--- | :--- | | XXXXXIV | 2,4,6-trimethoxy | COLO-205 | 0.2 |[5] | | Compound 6f | - | - | 7.99 (Tubulin) |[6] | | Combretastatin A4 | - | - | 2.64 (Tubulin) |[6] |

Key SAR Insights for Tubulin Polymerization Inhibition:

  • The 3-benzylideneindolin-2-one scaffold can be designed to interact with the colchicine binding site of β-tubulin.

  • Substitution with multiple methoxy groups on the benzylidene ring, mimicking the structure of Combretastatin A-4, leads to potent tubulin polymerization inhibitors and significant cytotoxic activity.[5]

  • Introduction of an aromatic group at the N1 position of the indolin-2-one ring may lead to DNA intercalation, contributing to cytotoxicity.[5]

II. Experimental Protocols

A. General Synthesis of (E)-3-benzylideneindolin-2-one Derivatives

A common and straightforward method for the synthesis of these derivatives is the Knoevenagel condensation.[4]

Procedure:

  • Equimolar amounts of an appropriate oxindole and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid.[7][8]

  • A catalytic amount of a base, typically piperidine or sodium hydride, is added to the mixture.[7][8]

  • The reaction mixture is then heated under reflux for a period ranging from a few hours to overnight.[8]

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure (E)-3-benzylideneindolin-2-one derivative.[8]

B. In Vitro Kinase Inhibition Assays

1. Aurora A Kinase Inhibition Assay: The inhibitory activity against Aurora A kinase is often determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[9][10][11]

Protocol:

  • The kinase reaction is initiated by incubating the purified recombinant Aurora A kinase with the test compound at various concentrations, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer.[12]

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 45 minutes).[12]

  • The ADP-Glo™ reagent is then added to terminate the kinase reaction and deplete the remaining ATP.

  • Subsequently, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • The luminescence is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.[9]

2. VEGFR-2 Kinase Inhibition Assay: The inhibitory effect on VEGFR-2 kinase activity can be assessed using a kinase assay kit, often in a 96-well format.[13][14]

Protocol:

  • The assay is typically performed by incubating the recombinant VEGFR-2 kinase with the test compound, a substrate, and ATP.

  • After a set incubation period (e.g., 45 minutes at 30°C), the amount of ADP produced is quantified, often through a luminescence-based method similar to the Aurora A kinase assay.[13]

  • The percentage of remaining kinase activity is determined relative to a control, and IC50 values are calculated. Sunitinib is often used as a positive control inhibitor.[13]

3. c-Src Kinase Inhibition Assay: A continuous fluorimetric assay or a non-isotopic ELISA-based format can be used to measure c-Src kinase inhibition.[15][16]

Protocol (Fluorimetric Assay):

  • The assay measures the phosphorylation of a self-reporting peptide substrate, which results in an increase in fluorescence emission.[15]

  • The reaction mixture contains c-Src kinase, the test compound, the peptide substrate, and ATP.

  • The fluorescence is monitored over time to determine the rate of the kinase reaction.

  • IC50 values are determined by plotting the initial reaction rates against the inhibitor concentrations.

C. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cell lines.[17][18][19][20]

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[17]

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).[17]

  • The plates are incubated for a further 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution, such as DMSO or isopropanol.[18][19]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[18]

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

III. Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) cSrc c-Src RTK->cSrc Signal Transduction CellCycle Cell Cycle Progression cSrc->CellCycle Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization AuroraA Aurora A Kinase AuroraA->CellCycle Inhibitor (E)-3-benzylideneindolin-2-one Derivatives Inhibitor->RTK Inhibitor->cSrc Inhibitor->Tubulin Inhibition of Polymerization Inhibitor->AuroraA

Caption: Inhibition of key signaling pathways by (E)-3-benzylideneindolin-2-one derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Knoevenagel Condensation of Oxindole and Benzaldehyde Purification Recrystallization or Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization KinaseAssay In Vitro Kinase Assays (Aurora A, VEGFR, c-Src) Characterization->KinaseAssay MTTAssay Cell Viability (MTT) Assay on Cancer Cell Lines Characterization->MTTAssay IC50 IC50 Value Determination KinaseAssay->IC50 MTTAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: General workflow for the development of (E)-3-benzylideneindolin-2-one derivatives.

SAR Logic Diagram

SAR_Logic Core (E)-3-benzylideneindolin-2-one Core Indolin-2-one Ring Benzylidene Ring IndolinoneSubs Substituents on Indolin-2-one - N-alkylation - Halogenation Core:p1->IndolinoneSubs Modification BenzylideneSubs Substituents on Benzylidene Ring - Hydroxyl groups - Methoxy groups - Amino groups Core:p2->BenzylideneSubs Modification Activity Biological Activity Kinase Inhibition Cytotoxicity IndolinoneSubs->Activity:k Modulates Potency & Selectivity IndolinoneSubs->Activity:c BenzylideneSubs->Activity:k Crucial for Potency BenzylideneSubs->Activity:c

Caption: Key structural modifications influencing the biological activity.

References

Validating 2-Benzylideneindolin-3-one as a c-Src Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a hallmark of numerous human cancers, correlating with malignant progression and poor patient outcomes.[2][3] This has established c-Src as a critical target for anticancer drug development. This guide provides an objective comparison of 2-benzylideneindolin-3-one derivatives as c-Src inhibitors against other known inhibitors, supported by experimental data and detailed protocols.

This compound: A Promising Scaffold for c-Src Inhibition

The indolinone core structure has been identified as a promising scaffold in the development of kinase inhibitors.[4][5] Recent studies have focused on the synthesis and biological evaluation of 3-(hetero)arylideneindolin-2-ones, a class of compounds that includes this compound derivatives, as potential c-Src inhibitors.[4][5][6] These compounds have demonstrated significant inhibitory activity against c-Src. The pharmacological profile, supported by molecular modeling, suggests that the presence of an amino group can enhance affinity for the ATP-binding site of c-Src, while bulkier substitutions can improve interactions within the enzymatic pocket.[4][5][7]

Comparative Analysis of c-Src Inhibitors

The efficacy of novel inhibitors is best understood in the context of established alternatives. The following table summarizes the inhibitory concentrations (IC50) of selected this compound derivatives against c-Src and compares them with widely recognized c-Src inhibitors.

CompoundTypec-Src IC50 (nM)Additional Notes
Dasatinib Multi-kinase inhibitor (Src/Abl)<1.0Approved for the treatment of chronic myeloid leukemia (CML).[4][8]
Saracatinib (AZD0530) Src family kinase inhibitor2.7Potent and selective inhibitor of the Src family kinases.[8] In clinical trials for several solid tumors.[4]
Bosutinib Dual Src/Abl inhibitor1.2Approved for the treatment of CML.[4][8]
PP2 Src family kinase inhibitor4-5A reversible and ATP-competitive inhibitor commonly used in research.[8][9]
SU6656 Src family kinase inhibitor280An ATP-competitive inhibitor of Src family kinases.[8]
Indolinone Derivative 7 This compound derivative77% inhibitionExhibited significant activity in initial screenings.[4]
Indolinone Derivative 8 This compound derivative84% inhibitionShowed strong inhibitory potential in preliminary assays.[4]
Indolinone Derivative 9 N-hydroxyl indolinone derivative79% inhibition*A variation of the indolinone scaffold with notable activity.[4]

Note: The data for the indolinone derivatives is presented as percentage inhibition at a fixed concentration as reported in the initial screening study. Further studies are needed to determine their precise IC50 values.

Experimental Protocols for Validation

The validation of a potential c-Src inhibitor requires a series of well-defined experiments to confirm its activity, selectivity, and cellular effects.

In Vitro c-Src Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Src.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against c-Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound derivative)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the c-Src enzyme and the peptide substrate to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with enzyme activity.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: Western Blot for Phospho-Src

This assay determines if the compound can inhibit c-Src activity within a cellular context by measuring the autophosphorylation of c-Src at tyrosine 416 (Y416), a marker of its activation.

Objective: To assess the effect of the test compound on c-Src activation in a cancer cell line known to have high c-Src activity (e.g., HT-29 colon cancer cells).

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed HT-29 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-Src (Y416) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total c-Src to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in Src phosphorylation relative to the total Src levels.

Visualizing the Molecular Context

To better understand the role of c-Src and the experimental approaches to its inhibition, the following diagrams illustrate key pathways and workflows.

c_Src_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR) c_Src c-Src RTK->c_Src Activation Integrins Integrins Integrins->c_Src Activation GPCR GPCRs GPCR->c_Src Activation PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT Phosphorylation RAS_MAPK Ras/MAPK Pathway c_Src->RAS_MAPK Phosphorylation STAT3 JAK/STAT3 Pathway c_Src->STAT3 Phosphorylation FAK FAK/Paxillin Pathway c_Src->FAK Phosphorylation Inhibitor This compound Inhibitor->c_Src Inhibition Proliferation Proliferation & Survival PI3K_AKT->Proliferation Migration Migration & Invasion PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis STAT3->Proliferation STAT3->Migration STAT3->Angiogenesis FAK->Proliferation FAK->Migration FAK->Angiogenesis

Caption: The c-Src signaling pathway and its inhibition.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - c-Src Enzyme - Peptide Substrate - ATP - Test Compound start->prep_reagents plate_setup Dispense Compound/ Vehicle to Plate prep_reagents->plate_setup add_enzyme Add Enzyme and Substrate Mixture plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Initiate Reaction (Add ATP) pre_incubation->start_reaction reaction_incubation Incubate at 30°C start_reaction->reaction_incubation stop_reaction Stop Reaction & Detect Signal (ADP) reaction_incubation->stop_reaction data_analysis Data Analysis: Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro c-Src kinase assay.

Inhibition_Logic Inhibitor This compound c_Src c-Src Kinase Activity Inhibitor->c_Src Inhibits Downstream Downstream Signal Transduction c_Src->Downstream Activates Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Reduced_Growth Reduced Tumor Growth Proliferation->Reduced_Growth Leads to Apoptosis->Reduced_Growth Leads to

Caption: Logical flow from c-Src inhibition to reduced cell growth.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel c-Src inhibitors. Initial screenings have demonstrated promising inhibitory activity.[4] Further optimization of this scaffold, guided by structure-activity relationship studies and detailed experimental validation as outlined in this guide, could lead to the discovery of potent and selective c-Src inhibitors with therapeutic potential. A direct comparison with established inhibitors like Dasatinib and Saracatinib will be crucial in determining the clinical viability of these new compounds. The provided protocols offer a standardized framework for researchers to rigorously validate these and other potential c-Src inhibitors.

References

A Comparative Guide to the Efficacy of 2-Benzylideneindolin-3-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylideneindolin-3-one scaffold, a prominent pharmacophore in medicinal chemistry, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the efficacy of its geometric isomers, the (E) and (Z)-isomers, with a focus on their anticancer and antimicrobial properties. While the (E)-isomer is more commonly synthesized and evaluated, emerging computational data suggests the therapeutic potential of the (Z)-isomer warrants further investigation.

Summary of Anticancer and Antimicrobial Efficacy

The following tables summarize the quantitative data on the biological activity of various this compound derivatives. It is important to note that most experimental studies have been conducted on either the predominantly synthesized (E)-isomer or on E/Z mixtures.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
CompoundIsomeric FormTarget/Cell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors
Analogue of Compound 9j(E/Z)-mixtureTubulin Polymerization0.62 - 2.04[1]
Human cancer cell lines0.01 - 0.88[1]
Kinase Inhibitors
Compound 47(E/Z)-mixtureHepatocellular Carcinoma (HCC) cell linesPotent antiproliferative, anti-migratory, and pro-apoptotic properties[2]
IGF-1R, Tyro3, EphA2Promising inhibition of phosphorylation[2]
Compound 34(E/Z)-mixture (predominantly E)c-SrcGood inhibitory activity (85% inhibition at 10 µM)
AK34(E)-isomerAurora A Kinase1.68
In Silico CDK2 Docking Study
Series of 3-benzylideneindolin-2-ones(Z)-isomerCDK2 (in silico)Better binding affinity than (E)-isomer[3]
(E)-isomerCDK2 (in silico)Lower binding affinity than (Z)-isomer[3]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
CompoundIsomeric FormTarget OrganismMIC (µg/mL)Reference
Compound 10f, 10g, 10h(Z)-isomerStaphylococcus aureus ATCC 6538, 42200.5[4]
Methicillin-resistant S. aureus ATCC 433000.5[4]
3-Benzylideneindolin-2-oneNot specifiedDermatophyte species0.25 - 8 mg/L[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent, such as DMSO or a specialized SDS-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound (this compound isomer) in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.

    • ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Determine the percentage of kinase inhibition by the test compound compared to a control without the inhibitor. Calculate the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound isomer in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of this compound isomers are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis & Isomer Separation cluster_assays Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound isomers E/Z Isomer Mixture synthesis->isomers separation Chromatographic Separation isomers->separation antimicrobial Antimicrobial Assay (e.g., MIC) isomers->antimicrobial e_isomer (E)-Isomer separation->e_isomer Predominant z_isomer (Z)-Isomer separation->z_isomer cytotoxicity Cytotoxicity Assay (e.g., MTT) e_isomer->cytotoxicity kinase_inhibition Kinase Inhibition Assay e_isomer->kinase_inhibition z_isomer->cytotoxicity z_isomer->kinase_inhibition ic50 IC50 Determination cytotoxicity->ic50 kinase_inhibition->ic50 mic MIC Determination antimicrobial->mic comparison Efficacy Comparison ic50->comparison mic->comparison

Fig. 1: General experimental workflow for comparing isomer efficacy.

Many this compound derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways that control growth and proliferation.

RTK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Adaptor Adaptor Proteins Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Isomer This compound Isomer Isomer->Dimerization Inhibition Gene Gene Expression (Proliferation, Survival) Transcription->Gene

Fig. 2: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Some derivatives of this scaffold have also been shown to interfere with the TGF-β signaling pathway, which plays a complex role in cancer, initially as a tumor suppressor and later as a promoter of metastasis.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TypeII_R TGF-β Type II Receptor TGF_beta->TypeII_R TypeI_R TGF-β Type I Receptor TypeII_R->TypeI_R recruits & phosphorylates SMAD23 SMAD2/3 TypeI_R->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Transcription Factors Complex->Transcription translocates to nucleus Isomer This compound Isomer Isomer->TypeI_R Inhibition Gene Target Gene Expression (e.g., Migration, Invasion) Transcription->Gene

Fig. 3: Interference with the TGF-β signaling pathway.

Conclusion

The available evidence indicates that this compound derivatives are a versatile class of compounds with significant potential as anticancer and antimicrobial agents. The majority of experimental data has been generated for the more readily synthesized (E)-isomers or for E/Z mixtures. However, computational studies suggest that the (Z)-isomers may exhibit superior activity against certain targets, such as CDK2. This highlights a critical knowledge gap and a promising avenue for future research. The stereoselective synthesis and subsequent parallel biological evaluation of both (E) and (Z) isomers are essential to fully elucidate the structure-activity relationships and to identify the more potent geometric isomer for further drug development. Researchers are encouraged to consider the isomeric purity of their compounds and to explore the therapeutic potential of the less-studied (Z)-isomers.

References

A Comparative Analysis of Synthetic Methodologies for 2-Benzylideneindolin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Privileged Scaffold

The 2-benzylideneindolin-3-one core structure is a prominent scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of various kinases. The efficient and versatile synthesis of this privileged heterocyclic system is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of several key synthetic methods for this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways.

Comparative Performance of Synthesis Methods

The choice of synthetic route to 2-benzylideneindolin-3-ones is often dictated by factors such as desired substitution patterns, availability of starting materials, and reaction efficiency. Below is a summary of quantitative data for some of the most common and innovative methods.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Claisen-Schmidt Condensation Oxindole, BenzaldehydePiperidineEthanol11030 minNot Specified[1]
Claisen-Schmidt (Solvent-Free) Cycloalkanone, BenzaldehydeNaOH (20 mol%)NoneRoom Temp.5 min96-98[2]
Metal-Free Cascade Reaction o-Azidobenzaldehyde, PhenylacetyleneBu₄NOHDMSORoom Temp.Not SpecifiedModerate to Excellent[3]
Cyanide-Mediated Cascade o-Nitrochalcone, KCNKCNMethanol/WaterReflux1.5 h64[4]
Copper-Catalyzed Synthesis α-Diazo-β-ketoanilideCu(NO₃)₂·3H₂OWaterNot Specified0.5 h (Microwave)34-91N/A
Heck Coupling Aryl Halide, AlkenePalladium CatalystVariousVariousVariousVaries[5][6][7]
Sonogashira Coupling Aryl Halide, Terminal AlkynePalladium & Copper CatalystsVariousVariousVariousVaries[8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Claisen-Schmidt Condensation (Microwave-Assisted)

This method offers a rapid and efficient route to this compound derivatives.

Procedure:

  • Equimolar amounts (e.g., 1 mmol) of the respective oxindole and substituted benzaldehyde are dissolved in ethanol (6 mL) in a sealed microwave vessel.

  • Two to three drops of piperidine are added as a catalyst.

  • The vessel is sealed and heated to 110 °C for 30 minutes in a microwave synthesizer.

  • After cooling, the precipitated solid is collected by filtration and washed with cold ethanol to yield the desired product.[1]

Metal-Free Nucleophilic/Rearrangement/Azide–Alkene Cascade Reaction

This modern approach provides access to the target compounds under mild, metal-free conditions.

Procedure:

  • To a round-bottomed flask equipped with a stirrer bar, add o-azidobenzaldehyde (1.0 equiv), dimethyl sulfoxide (DMSO), the desired terminal alkyne (1.5 equiv), and 50 wt% aqueous tetrabutylammonium hydroxide (Bu₄NOH, 1.6 equiv).

  • The reaction mixture is stirred at room temperature under air, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the this compound.[3]

Cyanide-Mediated Cascade Cyclization of o-Nitrochalcones

This one-pot method proceeds through an interesting cascade mechanism to furnish the desired indolinone core.

Procedure:

  • ortho-Nitroacetophenone and a substituted benzaldehyde are reacted in the presence of potassium cyanide (KCN) in a mixture of methanol and water.

  • The reaction mixture is refluxed for 1 hour.

  • Acetic acid is then added, and the mixture is refluxed for an additional 30 minutes.

  • Work-up and purification yield the 2-(3-oxoindolin-2-ylidene)acetonitrile derivative.[4]

Visualizing Reaction Pathways and Biological Relevance

To provide a clearer understanding of the synthetic strategies and the biological context of 2-benzylideneindolin-3-ones, the following diagrams have been generated.

G cluster_cs Claisen-Schmidt Condensation cluster_cascade Metal-Free Cascade Reaction Oxindole Oxindole Aldol_Adduct Aldol Adduct Oxindole->Aldol_Adduct Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Aldol_Adduct Base Base (e.g., Piperidine) Base->Oxindole Deprotonation Product_CS This compound Aldol_Adduct->Product_CS Dehydration Azidobenzaldehyde o-Azidobenzaldehyde Intermediate_Cascade Nucleophilic Addition/ Rearrangement/ Azide-Alkene Cycloaddition Azidobenzaldehyde->Intermediate_Cascade Alkyne Terminal Alkyne Alkyne->Intermediate_Cascade Base_Cascade Base (Bu4NOH) Base_Cascade->Alkyne Deprotonation Product_Cascade This compound Intermediate_Cascade->Product_Cascade

Comparative workflow of Claisen-Schmidt and Metal-Free Cascade syntheses.

Many derivatives of this compound have been investigated as potent inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer.

G cluster_pathway Simplified Aurora A Kinase Signaling Pathway AURKA Aurora A Kinase (AURKA) G2_M_Transition G2/M Transition AURKA->G2_M_Transition Centrosome_Maturation Centrosome Maturation & Separation AURKA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AURKA->Spindle_Assembly TPX2 TPX2 TPX2->AURKA Activates Mitosis Mitotic Progression G2_M_Transition->Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Inhibitor This compound Derivative Inhibitor->AURKA Inhibits

Inhibition of the Aurora A Kinase signaling pathway by this compound derivatives.

Conclusion

The synthesis of 2-benzylideneindolin-3-ones can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like the Claisen-Schmidt condensation remain valuable for their simplicity and the accessibility of starting materials, with modern variations such as microwave assistance and solvent-free conditions significantly improving reaction times and yields.[1][2] More recent developments, including metal-free cascade reactions, offer milder conditions and novel bond-forming strategies, expanding the accessible chemical space for these important compounds.[3] The choice of a particular synthetic route will ultimately depend on the specific target molecule and the resources available. The potent biological activity of this scaffold, particularly as kinase inhibitors, ensures that the development of new and improved synthetic methodologies will continue to be an active area of research.[1][9][10]

References

Validating the Binding Affinity of 2-Benzylideneindolin-3-one Derivatives to α-Synuclein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of 3-(benzylidene)indolin-2-one derivatives to α-synuclein fibrils, alongside alternative compounds. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of potential therapeutic agents for synucleinopathies.

Comparative Analysis of Binding Affinities

Derivatives of 3-(benzylidene)indolin-2-one have been synthesized and evaluated, demonstrating that while compounds with a single double bond at the 3-position exhibit modest affinity for α-synuclein, they often lack selectivity against other amyloidogenic proteins like beta-amyloid (Aβ) and tau.[1][2] However, extending the conjugated system to a diene and introducing specific substituents can enhance both binding affinity and selectivity for α-synuclein.[1][2] For instance, the Z,E isomer of a diene analog incorporating an N-benzyl group and a para-nitro substituent on the benzylidene ring has shown improved binding characteristics.[1][2]

In comparison to other classes of α-synuclein aggregation inhibitors, the 3-(benzylidene)indolin-2-one derivatives represent one of many promising scaffolds. Other notable small molecules include the synthetic molecule anle138b, natural polyphenols like curcumin and myricetin, and compounds identified through high-throughput screening such as SynuClean-D and ZPD-2.[3][4][5] These compounds vary widely in their chemical structures and proposed mechanisms of action, which can range from direct binding to monomeric or fibrillar α-synuclein to the inhibition of specific aggregation steps like secondary nucleation.[6][7][8]

Below is a summary of the binding affinities of selected 3-(benzylidene)indolin-2-one derivatives and other notable α-synuclein inhibitors. It is important to note that direct comparison of Ki and Kd values across different studies should be approached with caution due to variations in experimental conditions.

Compound/Derivative ClassCompoundα-Synuclein Binding Affinity (Ki/Kd)Notes
3-(Benzylidene)indolin-2-one Derivatives Compound 5 (E:Z = 75:25)Ki: ~84.4 nMModest affinity, also binds to Aβ fibrils with similar affinity.[1]
N-Benzyl, p-NO2 Diene (Z,E isomer)Ki: 28.3 nMHigher affinity and improved selectivity for α-synuclein over Aβ and tau fibrils.[1]
Other Small Molecule Inhibitors Anle138bKd: 13 nM (at pH 8)Binds to α-synuclein fibrils and inhibits oligomer formation.[4]
SynuClean-D-Known inhibitor of α-synuclein aggregation, often used as a reference compound.[3]
ZPD-2-Identified as an inhibitor of α-synuclein aggregation.[3]
Curcumin-A natural polyphenol known to inhibit α-synuclein fibrillization.[5]

Experimental Protocols

Accurate determination of binding affinity is paramount in the development of therapeutic and diagnostic agents. The following are detailed methodologies for key experiments commonly employed to validate the binding of small molecules to α-synuclein.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.[9]

    • Prepare the assay buffer, typically PBS (phosphate-buffered saline) at pH 7.4.[9]

    • Prepare solutions of monomeric α-synuclein and the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well, black, clear-bottom plate, add the α-synuclein monomer solution to a final concentration typically ranging from 70-100 µM.[3]

    • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should also be included.

    • Add ThT to a final concentration of 25 µM.[9]

    • The total volume in each well should be consistent, for example, 100 µL.[9]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm) in a plate reader.[9]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[9] The excitation wavelength is typically around 440-450 nm, and the emission wavelength is around 480-485 nm.[9][10]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The lag time, maximum fluorescence intensity, and the apparent rate constant of aggregation can be determined from these curves to assess the inhibitory effect of the test compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution.

Protocol:

  • Immobilization of α-Synuclein:

    • Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[11]

    • Inject a solution of α-synuclein (e.g., 0.2 mg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.[11]

    • Deactivate any remaining active sites by injecting ethanolamine.[11]

  • Binding Analysis:

    • Flow a running buffer (e.g., PBS) over the sensor surface to establish a stable baseline.

    • Inject the small molecule analyte at various concentrations over the immobilized α-synuclein surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the ligand, in real-time.

  • Data Analysis:

    • The resulting sensorgrams show the association of the analyte during injection and its dissociation during the buffer flow.

    • By fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze both the α-synuclein and the small molecule ligand against the same buffer to minimize buffer mismatch effects.[12]

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment:

    • Load the α-synuclein solution (e.g., 2 µM) into the sample cell of the calorimeter.[13]

    • Load the small molecule solution (e.g., 20 µM) into the injection syringe.[13]

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of α-synuclein aggregation, the following diagrams are provided.

Experimental_Workflow_for_Binding_Affinity_Validation cluster_preparation Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis aSyn α-Synuclein Monomer tht ThT Assay aSyn->tht spr SPR aSyn->spr itc ITC aSyn->itc ligand 2-Benzylideneindolin-3-one Derivative ligand->tht ligand->spr ligand->itc kinetics Aggregation Kinetics (Lag time, Rate) tht->kinetics affinity Binding Affinity (Kd, Ki) spr->affinity itc->affinity thermo Thermodynamics (ΔH, ΔS) itc->thermo

Caption: Workflow for validating the binding affinity of small molecules to α-synuclein.

Alpha_Synuclein_Aggregation_Pathway cluster_pathway Aggregation Cascade cluster_inhibitor Inhibitor Action monomer Monomeric α-Synuclein oligomer Oligomers monomer->oligomer Primary Nucleation fibril Amyloid Fibrils monomer->fibril Secondary Nucleation protofibril Protofibrils oligomer->protofibril protofibril->fibril Elongation inhibitor Small Molecule Inhibitor inhibitor->monomer Stabilization inhibitor->oligomer Inhibition inhibitor->fibril Binding to fibrils, inhibiting secondary nucleation

Caption: The aggregation pathway of α-synuclein and potential points of inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Benzylideneindolin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Benzylideneindolin-3-one, a compound commonly used in various research applications.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. According to safety data sheets (SDS), this compound can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound, whether in its pure form or as a surplus reagent, is through a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is mandatory.

  • Consult a Licensed Waste Disposal Company: The primary step is to contact a certified chemical waste disposal company to handle the material.[1] These companies are equipped to manage and dispose of chemical waste in an environmentally responsible and compliant manner.

  • Proper Labeling and Storage: While awaiting pickup, ensure that the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound." Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Handling Spills: In the event of a spill, avoid generating dust.[2][3] Carefully sweep the spilled solid material and place it into a suitable, sealed container for disposal.[3] It is also recommended to cover drains to prevent the chemical from entering sewer systems.[2][4]

  • Disposal of Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with this compound should be treated as hazardous waste. These items must be collected in a sealed bag or container and disposed of along with the chemical waste.

  • Contaminated Packaging: Dispose of the original product container as unused product.[1] Alternatively, containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container can be offered for recycling or reconditioning, or it can be punctured to prevent reuse.

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4] Improper disposal can lead to environmental contamination and potential legal liabilities.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill cleanup_spill Clean up spill following safety protocols. Avoid dust formation. Place in a sealed container. is_spill->cleanup_spill Yes package_waste Package surplus/waste chemical in a properly labeled, sealed container. is_spill->package_waste No cleanup_spill->package_waste contact_vendor Contact a licensed professional waste disposal service. package_waste->contact_vendor dispose_packaging Dispose of contaminated packaging as unused product or triple-rinse for recycling. contact_vendor->dispose_packaging end_process End: Waste is safely managed. dispose_packaging->end_process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.